trospium chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCSYOQWLPPAOA-HLUKFBSCSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[N+]2(C1)[C@@H]3CC[C@@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Trospium Chloride on Detrusor Muscle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and physiological mechanisms by which trospium chloride exerts its therapeutic effects on the detrusor muscle of the urinary bladder. The information presented herein is intended for an audience with a strong background in pharmacology, physiology, and drug development.
Core Mechanism of Action: Muscarinic Receptor Antagonism
This compound is a potent, non-selective competitive antagonist of acetylcholine at muscarinic receptors.[1][2] Its primary therapeutic effect in the treatment of overactive bladder (OAB) stems from its ability to block the action of acetylcholine on muscarinic receptors located on the detrusor smooth muscle cells.[1] This antagonism leads to a reduction in involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of urgency, frequency, and urge incontinence.[3]
The detrusor muscle is predominantly innervated by parasympathetic cholinergic nerves that release acetylcholine, which in turn stimulates M2 and M3 muscarinic receptor subtypes. While M2 receptors are more abundant, M3 receptors are primarily responsible for mediating detrusor muscle contraction. This compound exhibits high affinity for both M2 and M3 receptors, effectively inhibiting the contractile signaling cascade.
A key characteristic of this compound is its quaternary ammonium structure, which confers high hydrophilicity. This property limits its ability to cross the blood-brain barrier, resulting in a lower incidence of central nervous system (CNS) side effects compared to tertiary amine anticholinergics.
Quantitative Analysis of Receptor Binding and Functional Inhibition
The efficacy of this compound is underscored by its high binding affinity for muscarinic receptors and its potent functional inhibition of detrusor muscle contraction.
Muscarinic Receptor Binding Affinities
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | 3.5 | 1.1 | 1.0 | 1.4 | 6.0 |
| Oxybutynin | - | - | - | - | - |
| Tolterodine | - | - | - | - | - |
Data for Oxybutynin and Tolterodine were not consistently available in the searched literature for a direct comparison in this format.
Functional Inhibition of Detrusor Muscle Contraction
In vitro studies using isolated detrusor muscle strips have quantified the functional inhibitory effect of this compound on agonist-induced contractions. The IC50 value represents the concentration of the drug that inhibits 50% of the maximal contractile response.
| Agonist | Species | IC50 of this compound |
| Carbachol | Human | Not explicitly stated in search results |
| Carbachol | Porcine | Not explicitly stated in search results |
While specific IC50 values for carbachol-induced contractions were not found, preclinical studies have demonstrated that this compound is significantly more potent than oxybutynin and tolterodine in inhibiting contractile responses to both carbachol and electrical stimulation.
Signaling Pathways in Detrusor Muscle Contraction and Trospium's Interruption
The contractile process in detrusor smooth muscle is initiated by the binding of acetylcholine to M3 muscarinic receptors. This event triggers a well-defined intracellular signaling cascade that is effectively blocked by this compound.
References
- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic receptor subtypes in human bladder detrusor and mucosa, studied by radioligand binding and quantitative competitive RT-PCR: changes in ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Quaternary Ammonium Compounds: A Technical Guide for Researchers
An in-depth examination of the absorption, distribution, metabolism, and excretion of trospium and other quaternary ammonium compounds, tailored for researchers, scientists, and drug development professionals.
Quaternary ammonium compounds (QACs) are a diverse class of chemicals characterized by a positively charged nitrogen atom bonded to four organic groups. This permanent charge significantly influences their pharmacokinetic properties, generally leading to low oral bioavailability and limited penetration across biological membranes like the blood-brain barrier. This technical guide provides a comprehensive overview of the pharmacokinetics of QACs, with a primary focus on trospium, a synthetic QAC used for the treatment of overactive bladder. Comparative data for other relevant QACs are also presented to provide a broader context for this class of compounds.
Core Pharmacokinetic Profile of Trospium Chloride
This compound, a hydrophilic quaternary amine, exhibits a pharmacokinetic profile characterized by poor and variable oral absorption, minimal metabolism, and predominant excretion as an unchanged drug in the urine.[1] Its disposition is significantly influenced by drug transporters.
Absorption
Oral absorption of trospium is low, with an absolute bioavailability of approximately 9.6%.[1] Peak plasma concentrations are typically reached 5 to 6 hours after oral administration.[2] The absorption of trospium is significantly affected by food, which can reduce bioavailability by 70-80%.[3] Therefore, it is recommended to be taken on an empty stomach.[3] Studies suggest that trospium is primarily absorbed from the upper gastrointestinal tract. The absorption process is complex and involves P-glycoprotein (P-gp) mediated efflux, which actively transports the drug back into the intestinal lumen, thereby limiting its systemic absorption.
Distribution
Following absorption, trospium has a large apparent volume of distribution, ranging from 350 to 800 L, indicating extensive distribution into tissues. Plasma protein binding is moderate, in the range of 50-85%. A key characteristic of trospium is its limited ability to cross the blood-brain barrier, which is attributed to its hydrophilic nature and its substrate affinity for the P-gp efflux transporter at the blood-brain barrier.
Metabolism
This compound undergoes minimal metabolism. The primary metabolic pathway is the hydrolysis of the ester bond to form a spiroalcohol metabolite. Importantly, the cytochrome P450 (CYP) enzyme system does not play a significant role in its metabolism, which minimizes the potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of CYP enzymes.
Excretion
The major route of elimination for trospium is renal excretion of the unchanged drug. Renal clearance of trospium exceeds the glomerular filtration rate, indicating that active tubular secretion is a significant elimination pathway. Organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, have been identified as being involved in the transport and subsequent renal and hepatobiliary secretion of trospium. The elimination half-life of immediate-release trospium ranges from 10 to 20 hours.
Comparative Pharmacokinetics of Quaternary Ammonium Compounds
The table below summarizes the key pharmacokinetic parameters of trospium and other selected quaternary ammonium compounds, providing a comparative overview of their properties.
| Compound | Oral Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Plasma Protein Binding (%) | Elimination Half-life (hours) | Primary Route of Excretion |
| This compound | ~9.6 | 5-6 | 50-85 | 10-20 (immediate release) | Renal (unchanged drug) |
| Propantheline Bromide | Incomplete absorption | ~1 | Not specified | ~1.6 | Renal (mostly as metabolites) |
| Pyridostigmine Bromide | 10-20 | ~2 | Not specified | ~1.5-1.8 | Renal (unchanged and metabolites) |
| Benzalkonium Chloride | Poorly absorbed orally | Not specified | Not specified | Not specified | Primarily fecal |
| Glycopyrronium Bromide | Highly variable (oral); ~40 (inhaled) | 3.1 (oral); <0.33 (inhaled) | 38-44 | 0.6-1.2 (IV); 3.0 (oral); 33-53 (inhaled) | Renal (unchanged drug) |
| Otilonium Bromide | ~3 | ~2 | Not specified | Not specified | Fecal (95-97%) |
| Ipratropium Bromide | ~2 (oral); 0.03-6.9 (inhaled) | 1-2 | 0-9 | ~1.6-2 | Renal and Fecal |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to determine the pharmacokinetic parameters of quaternary ammonium compounds.
In Vitro Caco-2 Permeability Assay for Intestinal Absorption
Objective: To assess the potential for intestinal absorption and identify the role of efflux transporters like P-glycoprotein.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies: The test compound is added to either the apical (A) or basolateral (B) chamber of the transwell plate. Samples are taken from the receiver chamber at specified time points.
-
Directional Permeability: To assess active transport, the apparent permeability coefficient (Papp) is determined in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).
-
Efflux Ratio: The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Inhibitor Studies: To confirm the involvement of specific transporters like P-gp, the assay is repeated in the presence of a known inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the compound is a substrate for that transporter.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
In Vitro Plasma Protein Binding Assay by Equilibrium Dialysis
Objective: To determine the fraction of a drug that is bound to plasma proteins.
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of two chambers separated by a semipermeable membrane.
-
Procedure:
-
The test compound is added to human plasma at a known concentration.
-
The plasma containing the drug is placed in one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline) is placed in the other chamber.
-
The device is incubated at 37°C with gentle shaking to allow the unbound drug to reach equilibrium across the membrane. The incubation time is determined in preliminary experiments to ensure equilibrium is reached.
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
-
Sample Analysis: The concentration of the drug in both aliquots is measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.
Human Radiolabeled Mass Balance Study
Objective: To determine the absorption, metabolism, and excretion (AME) of a drug.
Methodology:
-
Study Population: The study is typically conducted in a small number of healthy male volunteers.
-
Radiolabeling: The drug molecule is labeled with a radioactive isotope, most commonly carbon-14 (¹⁴C).
-
Dosing and Sample Collection: A single dose of the radiolabeled drug is administered to the subjects. Urine, feces, and blood samples are collected at predetermined intervals until the radioactivity is almost completely recovered (typically >90% of the administered dose).
-
Radioactivity Measurement: The total radioactivity in the collected samples (plasma, urine, and feces) is measured using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).
-
Metabolite Profiling and Identification: The parent drug and its metabolites in plasma, urine, and feces are separated using chromatographic techniques (e.g., HPLC) and identified and quantified using mass spectrometry (MS) and radiometric detection.
-
Data Analysis: The pharmacokinetic parameters of the parent drug and total radioactivity are calculated. The routes and rates of excretion are determined, and the metabolic pathways are elucidated.
Determination of Renal Clearance
Objective: To quantify the rate at which a drug is cleared from the body by the kidneys.
Methodology:
-
Study Design: The test drug is administered to subjects, often intravenously to bypass absorption variability.
-
Sample Collection: Timed urine samples and blood samples are collected over a defined period.
-
Measurement of GFR (for context): The glomerular filtration rate (GFR) is often determined concurrently using an exogenous marker like inulin or an endogenous marker like creatinine. The clearance of inulin is considered the gold standard for measuring GFR as it is freely filtered and not secreted or reabsorbed.
-
Drug Concentration Analysis: The concentration of the drug in plasma and urine is measured using a validated analytical method.
-
Calculation: Renal clearance (CLr) is calculated using the following formula: CLr = (Urine Concentration × Urine Flow Rate) / Plasma Concentration
-
Interpretation: If the renal clearance of a drug is greater than the GFR, it indicates that the drug undergoes active tubular secretion in addition to glomerular filtration.
Key Processes and Pathways
The following diagrams illustrate the key pharmacokinetic pathways and experimental workflows for quaternary ammonium compounds like trospium.
Caption: ADME pathway of trospium.
Caption: Role of transporters in trospium disposition.
Caption: Key experimental workflows in pharmacokinetic profiling.
References
- 1. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies; Guidance for Industry; Availability [federalregister.gov]
- 3. 2.6. In vitro human plasma rapid equilibrium dialysis (RED) protein binding assay [bio-protocol.org]
A Technical Guide to the Blood-Brain Barrier Permeability of Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scientific evidence and experimental methodologies used to characterize the blood-brain barrier (BBB) permeability of trospium chloride. This compound, a quaternary ammonium antimuscarinic agent, is utilized for the treatment of overactive bladder (OAB).[1][2][3] Its clinical utility is significantly enhanced by its limited ability to cross the BBB, which minimizes the risk of central nervous system (CNS) side effects commonly associated with other anticholinergic drugs.[3][4] This document synthesizes key findings from in vivo and in vitro studies, details the experimental protocols employed, and presents quantitative data in a comparative format.
Core Principles: Physicochemical Properties and BBB Interaction
The low CNS penetration of this compound is fundamentally governed by two key factors: its inherent physicochemical properties and its interaction with active transporter proteins at the BBB.
-
Physicochemical Properties : this compound is a quaternary amine, making it a permanently charged and highly hydrophilic molecule. This high polarity is a major impediment to passive diffusion across the lipophilic endothelial cells that form the BBB. Its log partition coefficient (logP) of -1.22 signifies its preference for aqueous environments over lipid membranes, predicting poor passive permeability.
-
Active Efflux Transport : Beyond its limited passive diffusion, this compound is actively expelled from the brain by efflux transporters. It is a confirmed substrate for P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a critical efflux pump at the BBB that actively transports a wide range of xenobiotics out of the CNS. This active efflux mechanism serves as a primary barrier, significantly restricting the entry and residence time of this compound in the brain.
The combination of these factors results in the significantly low BBB penetration observed for this compound.
References
- 1. Brain penetration of the OAB drug this compound is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Biological action, Pharmacodynamics, and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of Trospium Chloride's Anticholinergic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the anticholinergic effects of trospium chloride, a quaternary ammonium compound widely used in the management of overactive bladder. This document details the experimental protocols for key assays, presents quantitative data on its receptor binding affinity and functional potency, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting a parasympatholytic action that relaxes the smooth muscle of the bladder.[1] Its anticholinergic activity is central to its therapeutic efficacy in treating the symptoms of overactive bladder, such as urgency, frequency, and urge incontinence. A thorough in vitro characterization is essential to understand its pharmacological profile, including its affinity for different muscarinic receptor subtypes and its functional effects on target tissues.
Data Presentation: Quantitative Pharmacological Parameters
The anticholinergic properties of this compound have been quantified through various in vitro assays. The following tables summarize key data on its binding affinity for human muscarinic receptor subtypes and its functional potency in inhibiting bladder muscle contraction.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| M1 | 3.5 |
| M2 | 1.1 |
| M3 | 1.0 |
| M4 | 1.4 |
| M5 | 6.0 |
Data sourced from receptor assays.[1]
Table 2: Functional Antagonistic Potency of this compound
| Assay | Agonist | Tissue/Cell Type | Parameter | Value |
| Isolated Detrusor Muscle Contraction | Carbachol | Human | EC50 | 3 nM |
This value represents the concentration of this compound that produces 50% of its maximal inhibitory effect on carbachol-induced contractions.[2]
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the anticholinergic effects of this compound.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Objective: To quantify the affinity of this compound for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5).
-
[³H]-N-methylscopolamine ([³H]NMS) as the radioligand.
-
This compound at various concentrations.
-
Atropine (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the specific muscarinic receptor subtype on ice. Resuspend the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
Cell membranes
-
[³H]NMS (at a concentration near its Kd)
-
Either:
-
Vehicle (for total binding)
-
Atropine (1 µM, for non-specific binding)
-
This compound (at a range of concentrations)
-
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [³H]NMS) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Bladder Detrusor Muscle Strip Contraction Assay
This functional assay measures the ability of this compound to inhibit agonist-induced contractions of bladder smooth muscle.
Objective: To determine the functional potency (EC50) of this compound in antagonizing muscarinic receptor-mediated bladder muscle contraction.
Materials:
-
Animal (e.g., guinea pig, rat) or human bladder tissue.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Carbachol or acetylcholine as the muscarinic agonist.
-
This compound at various concentrations.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the bladder and remove the urothelium and connective tissue. Cut the detrusor muscle into longitudinal strips (e.g., 2 mm x 10 mm).
-
Mounting: Mount the muscle strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: Wash out the agonist and allow the tissue to return to baseline. Incubate the strips with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Repeat Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Schild Analysis: Repeat steps 5 and 6 with multiple concentrations of this compound. Construct a Schild plot by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept provides the pA₂ value, which is a measure of the antagonist's potency. A slope of 1 is indicative of competitive antagonism.
Intracellular Calcium Mobilization Assay
This assay investigates the effect of this compound on the downstream signaling cascade of muscarinic receptor activation, specifically the mobilization of intracellular calcium.
Objective: To determine if this compound blocks agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i) in bladder smooth muscle cells.
Materials:
-
Cultured primary bladder smooth muscle cells or a suitable cell line expressing muscarinic receptors.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Pluronic F-127.
-
Muscarinic agonist (e.g., carbachol).
-
This compound at various concentrations.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM or Fura-2 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60-90 minutes at 37°C in the dark.
-
-
Wash: Gently wash the cells with HBSS to remove extracellular dye.
-
Antagonist Incubation: Add HBSS containing various concentrations of this compound to the wells and incubate for a specified period.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject the muscarinic agonist into the wells.
-
Record the change in fluorescence intensity over time. For Fluo-4, excitation is at ~494 nm and emission at ~516 nm. For Fura-2, ratiometric measurements are taken with excitation at ~340 nm and ~380 nm, and emission at ~510 nm.
-
-
Data Analysis: The increase in fluorescence intensity or the change in the fluorescence ratio corresponds to the increase in [Ca²⁺]i. Quantify the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value for the inhibition of the calcium response.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle.
Caption: Radioligand Binding Assay Workflow.
Caption: Isolated Tissue Functional Assay Workflow.
Conclusion
The in vitro characterization of this compound demonstrates its potent anticholinergic properties, which underlie its clinical efficacy. Through radioligand binding assays, its high affinity for muscarinic receptors, particularly the M2 and M3 subtypes prevalent in the bladder, has been established. Functional assays on isolated detrusor muscle strips confirm its ability to competitively antagonize agonist-induced contractions. Furthermore, intracellular calcium mobilization assays provide insight into its mechanism of action at the level of cellular signaling. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals involved in the study and development of anticholinergic drugs.
References
Beyond the Muscarinic Receptors: An In-depth Technical Guide to the Molecular Targets of Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trospium chloride, a quaternary ammonium antimuscarinic agent, is a cornerstone in the management of overactive bladder (OAB). Its therapeutic efficacy is primarily attributed to the blockade of M2 and M3 muscarinic acetylcholine receptors in the detrusor muscle. However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond these primary targets. This technical guide provides a comprehensive exploration of the non-muscarinic molecular interactions of this compound, with a particular focus on its engagement with various drug transporter proteins. Understanding these secondary targets is crucial for a complete comprehension of its pharmacokinetics, potential drug-drug interactions, and overall clinical performance. This document synthesizes quantitative data from key studies, details the experimental methodologies employed, and presents visual representations of the relevant molecular pathways and experimental workflows.
Introduction
The clinical use of this compound is well-established for the symptomatic treatment of OAB. Its chemical structure, featuring a permanent positive charge, confers low lipophilicity, which is a key factor in its limited ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[1] While its antagonism of M2 and M3 receptors is the principal mechanism of action for bladder relaxation, the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is significantly influenced by its interactions with a suite of transporter proteins. This guide delves into these interactions, providing a detailed overview for researchers and drug development professionals.
Interaction with Nicotinic Receptors
Consistent across multiple studies, this compound exhibits a negligible affinity for nicotinic acetylcholine receptors at therapeutic concentrations.[2][3][4][5] This high degree of selectivity for muscarinic over nicotinic receptors is a key feature of its pharmacological profile, contributing to its favorable side-effect profile by avoiding the complex and widespread effects associated with nicotinic receptor modulation.
Engagement with Drug Transporter Proteins
The hydrophilic nature of this compound necessitates carrier-mediated transport for its movement across cellular membranes. Several key transporter proteins have been identified as interacting partners, playing a significant role in its oral absorption, tissue distribution, and renal and hepatic clearance.
Organic Anion Transporting Polypeptide (OATP) Family
OATP1A2: this compound has been identified as a substrate for OATP1A2, an influx transporter.
Organic Cation Transporter (OCT) Family
OCT1, OCT2, and OCT3: this compound is a substrate for several members of the organic cation transporter family, which are crucial for the uptake of organic cations into various tissues.
ATP-Binding Cassette (ABC) Transporter Family
P-glycoprotein (P-gp/MDR1/ABCB1): P-gp is an efflux transporter that plays a critical role in limiting the cellular uptake and tissue penetration of its substrates. This compound has been identified as a P-gp substrate.
Multidrug and Toxin Extrusion Proteins (MATE1 and MATE2-K): These transporters are involved in the efflux of cationic drugs, particularly in the kidney and liver.
Quantitative Data on this compound-Transporter Interactions
The following table summarizes the key quantitative parameters from in vitro studies characterizing the interaction of this compound with various transporter proteins. It is important to note that variations in experimental systems and methodologies can lead to differences in the reported values.
| Transporter | Species | Experimental System | Parameter | Value | Reference(s) |
| OATP1A2 | Human | Transfected HEK293 cells | Km | 6.9 ± 1.3 µmol/L | |
| Vmax | 41.6 ± 1.8 pmol/mg·min | ||||
| OCT1 | Human | Transfected HEK293 cells | Km | 106 ± 16 µmol/L | |
| Vmax | 269 ± 18 pmol/mg·min | ||||
| Human | Transfected HEK293 cells | Km | 17 µM | ||
| Mouse | Transfected HEK293 cells | Km | 58.7 µM | ||
| OCT2 | Human | Transfected HEK293 cells | Km | 8 µM | |
| Mouse | Transfected HEK293 cells | Km | 78.5 µM | ||
| P-gp (ABCB1) | Human | Lipovesicle assay | Km | 34.9 ± 7.5 µmol/L | |
| Vmax | 105 ± 9.1 pmol/mg·min | ||||
| MATE1 | Mouse | Transfected HEK293 cells | Km | 29.3 µM | |
| Ranitidine Inhibition | Human | Transfected HEK293 cells | IC50 (vs OCT1) | 186 ± 25 µM | |
| IC50 (vs OCT2) | 482 ± 105 µM | ||||
| IC50 (vs MATE1) | 134 ± 37 µM | ||||
| IC50 (vs MATE2-K) | 35 ± 11 µM |
Experimental Protocols
In Vitro Transporter Uptake Assays
These assays are fundamental for determining if a compound is a substrate of a specific uptake transporter and for quantifying the kinetics of this transport.
Objective: To measure the uptake of this compound into cells overexpressing a specific transporter protein (e.g., OATP1A2, OCT1, OCT2).
General Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous transporter expression. These cells are stably or transiently transfected with a plasmid containing the cDNA of the human transporter of interest (e.g., SLCO1A2 for OATP1A2, SLC22A1 for OCT1).
-
Cell Seeding: Transfected cells are seeded into multi-well plates (e.g., 24- or 48-well plates) and cultured until they form a confluent monolayer.
-
Uptake Experiment:
-
The cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
An uptake buffer containing a known concentration of this compound (often radiolabeled, e.g., [3H]this compound, for ease of detection) is added to the cells.
-
The cells are incubated for a specified period at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove any unbound substrate.
-
-
Cell Lysis and Quantification:
-
The cells are lysed using a suitable lysis buffer.
-
The intracellular concentration of this compound is determined. For radiolabeled compounds, this is done by liquid scintillation counting. For non-labeled compounds, LC-MS/MS is used.
-
-
Data Analysis:
-
The rate of uptake is calculated and normalized to the protein concentration of the cell lysate.
-
To determine kinetic parameters (Km and Vmax), the experiment is repeated with a range of this compound concentrations, and the data are fitted to the Michaelis-Menten equation.
-
Control experiments are performed using mock-transfected cells (cells without the transporter gene) to determine non-specific binding and passive diffusion. The transporter-specific uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells.
-
Vesicular Transport Assay for P-glycoprotein (P-gp)
This assay is specifically designed to measure the activity of efflux transporters like P-gp.
Objective: To determine if this compound is a substrate of P-gp and to quantify the ATP-dependent transport.
General Methodology:
-
Preparation of Membrane Vesicles: Inside-out membrane vesicles are prepared from cells overexpressing P-gp (e.g., Sf9 insect cells or HEK293 cells).
-
Transport Reaction:
-
The vesicles are incubated with this compound in a reaction buffer.
-
The transport is initiated by the addition of ATP. A control reaction is run in the presence of AMP or in the absence of ATP to measure non-ATP-dependent transport and non-specific binding.
-
The reaction is incubated at 37°C for a defined time.
-
-
Termination and Quantification:
-
The reaction is stopped by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane that retains the vesicles.
-
The filter is washed to remove any unbound substrate.
-
The amount of this compound trapped inside the vesicles on the filter is quantified, typically by liquid scintillation counting or LC-MS/MS.
-
-
Data Analysis:
-
ATP-dependent transport is calculated by subtracting the amount of substrate in the control (AMP/no ATP) from the amount in the ATP-containing reaction.
-
Kinetic parameters are determined by varying the substrate concentration.
-
Signaling Pathways and Molecular Interactions
The interaction of this compound with transporters does not involve classical signaling pathways but rather direct physical translocation across the cell membrane. The following diagram illustrates the interplay of different transporters in the disposition of this compound in key tissues.
Conclusion
While the therapeutic action of this compound in OAB is firmly rooted in its antagonism of M2 and M3 muscarinic receptors, its molecular interactions are more complex. A comprehensive understanding of its pharmacology must include its engagement with a variety of drug transporter proteins, including OATP1A2, OCT1, OCT2, P-gp, MATE1, and MATE2-K. These interactions are critical determinants of its pharmacokinetic profile, influencing its absorption, distribution, and elimination. For researchers and drug development professionals, a thorough characterization of these off-target interactions is essential for predicting potential drug-drug interactions, understanding inter-individual variability in response, and designing novel drug delivery strategies. The data and methodologies presented in this guide provide a foundational resource for further investigation into the multifaceted molecular pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Drug-Drug Interactions Between this compound and Ranitidine Substrates of Organic Cation Transporters in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Unraveling the Impact of Trospium Chloride on Smooth Muscle Cell Signaling
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which trospium chloride exerts its effects on smooth muscle cells, with a primary focus on the urinary bladder detrusor muscle. The document details the signaling pathways involved, presents quantitative data on receptor binding and functional inhibition, outlines relevant experimental protocols, and provides visual representations of the core concepts to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Muscarinic Receptor Antagonism
This compound is a quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its therapeutic effect, particularly in the treatment of overactive bladder (OAB), stems from its ability to block the action of acetylcholine (ACh) on the smooth muscle cells of the bladder wall, leading to muscle relaxation.[4][5]
The detrusor muscle of the urinary bladder is densely innervated by parasympathetic nerves that release ACh, which in turn stimulates M2 and M3 muscarinic receptor subtypes. While M2 receptors are more numerous, M3 receptors are primarily responsible for mediating the direct contraction of the bladder smooth muscle. This compound exhibits a high and roughly equal affinity for all five muscarinic receptor subtypes (M1-M5), effectively preventing ACh from binding and initiating the contractile signaling cascade.
Signaling Pathways Modulated by this compound
The primary signaling pathway inhibited by this compound in bladder smooth muscle is the Gq/11-coupled cascade initiated by M3 receptor activation.
M3 Receptor Signaling Pathway (Pro-Contraction):
-
Agonist Binding: Acetylcholine (ACh) binds to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding activates the associated Gq/11 protein.
-
PLC Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction.
This compound's Point of Intervention: this compound competitively binds to the M3 receptor, preventing ACh from initiating this entire cascade. This blockade directly inhibits the release of intracellular calcium and subsequent muscle contraction.
M2 Receptor Signaling Pathway (Inhibition of Relaxation): M2 receptors, while more abundant, play an indirect role. Their activation by ACh inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). Reduced cAMP levels diminish the activity of Protein Kinase A (PKA), which normally promotes muscle relaxation. By antagonizing M2 receptors, this compound can lead to a relative increase in cAMP, further contributing to a state of muscle relaxation.
Quantitative Data
The efficacy of this compound is quantified through its binding affinity for muscarinic receptors (Ki) and its functional inhibition of agonist-induced effects (IC50/EC50).
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Affinity (Ki, nM) | Species |
|---|---|---|
| M1 | 3.5 | Human |
| M2 | 1.1 | Human |
| M3 | 1.0 | Human |
| M4 | 1.4 | Human |
| M5 | 6.0 | Human |
Data sourced from receptor binding assays. The smaller the Ki value, the stronger the binding affinity.
Table 2: Functional Inhibitory Activity of this compound
| Assay Description | Parameter | Value (nM) |
|---|---|---|
| Inhibition of Carbachol-induced contraction of human detrusor smooth muscle | EC50 | 3 |
Data sourced from in-vitro organ bath studies.
Key Experimental Protocols
The quantitative data presented above are derived from established experimental methodologies. Below are detailed protocols for two key types of assays.
4.1. Radioligand Receptor Binding Assay (Competition Assay)
This assay determines the affinity (Ki) of a compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand.
Objective: To determine the Ki of this compound at human M1-M5 muscarinic receptors.
Materials:
-
Cell membranes from CHO or HEK 293 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (1-10 µM).
-
Test compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
Methodology:
-
Preparation: Thaw receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a predetermined optimal concentration.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
Assay buffer.
-
A fixed concentration of [3H]-NMS (typically near its Kd value, e.g., 0.5 nM).
-
Varying concentrations of this compound (e.g., 10-12 to 10-5 M).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of atropine.
-
-
Incubation: Initiate the binding reaction by adding the diluted cell membranes to each well. Incubate the plate for a set time (e.g., 90 minutes) at a controlled temperature (e.g., 21-25°C) to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times (e.g., 3-5 times) with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2. In Vitro Organ Bath Assay
This functional assay measures the ability of a compound to inhibit muscle contraction induced by an agonist.
Objective: To determine the EC50 of this compound for the inhibition of carbachol-induced contractions in isolated bladder smooth muscle strips.
Materials:
-
Animal or human bladder tissue.
-
Krebs-Ringer Bicarbonate (KRB) solution, aerated with 95% O2 / 5% CO2.
-
Organ baths with force-displacement transducers.
-
Agonist: Carbachol (a stable acetylcholine analog).
-
Antagonist: this compound.
-
Data acquisition system.
Methodology:
-
Tissue Preparation: Dissect the bladder tissue in cold KRB solution to obtain smooth muscle strips (e.g., 2 x 8 mm). Mount the strips in the organ baths, with one end attached to a fixed hook and the other to a force transducer. The baths should contain KRB solution maintained at 37°C and continuously aerated.
-
Equilibration: Allow the tissue strips to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes. During this time, wash the tissues with fresh KRB solution every 15-20 minutes.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol to determine the EC80 (the concentration that produces 80% of the maximal contraction).
-
Antagonist Incubation: Wash the tissues to remove the carbachol. Once the baseline tension is re-established, add a specific concentration of this compound to the bath and incubate for a set period (e.g., 30 minutes).
-
Challenge with Agonist: In the continued presence of this compound, repeat the cumulative addition of carbachol to generate a second concentration-response curve.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound for different tissue strips.
-
Data Analysis:
-
Measure the peak contractile force generated at each carbachol concentration, both in the absence and presence of the antagonist.
-
Plot the agonist response against the agonist concentration. The presence of a competitive antagonist like this compound will cause a rightward shift in the curve.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).
-
A Schild plot can be used to determine the pA2 value, which is a measure of the antagonist's potency. Alternatively, the EC50 for the inhibition of a fixed agonist concentration can be calculated.
-
Conclusion for the Scientific Community
This compound is a non-selective muscarinic antagonist that effectively inhibits smooth muscle contraction by blocking the M3 receptor-mediated Gq/11-PLC-IP3-Ca2+ signaling pathway. Its high affinity for all muscarinic receptor subtypes, as demonstrated by low nanomolar Ki values, translates into potent functional antagonism of agonist-induced bladder detrusor contractions. The experimental protocols detailed herein provide a robust framework for quantifying the affinity and functional activity of this compound and other antimuscarinic agents, which is critical for preclinical evaluation and drug development. This comprehensive understanding of its molecular interactions is fundamental to its clinical application in managing conditions characterized by smooth muscle overactivity.
References
In Vitro Off-Target Pharmacology of Trospium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro off-target effects of trospium chloride, a quaternary ammonium antimuscarinic agent. The information is intended to assist researchers and drug development professionals in understanding the broader pharmacological profile of this compound beyond its intended therapeutic action on muscarinic receptors. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.
Executive Summary
This compound is a peripherally acting antimuscarinic agent primarily used for the treatment of overactive bladder. Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. While its on-target activity at muscarinic receptors is well-characterized, a thorough understanding of its potential off-target interactions is crucial for a complete safety and drug-drug interaction profile. This guide delves into the in vitro evaluation of this compound against a panel of key off-target liabilities, including cytochrome P450 (CYP) enzymes, membrane transporters, and the hERG cardiac ion channel.
On-Target Activity: Muscarinic Receptor Binding
This compound is a non-selective muscarinic receptor antagonist, exhibiting high affinity for M1, M2, and M3 receptor subtypes.[1] In contrast, it demonstrates negligible affinity for nicotinic cholinergic receptors.[2]
Off-Target Interaction Profile
Cytochrome P450 (CYP) Enzyme Inhibition
In vitro studies using human liver microsomes have demonstrated that this compound has a low potential for clinically significant drug-drug interactions mediated by the inhibition of major CYP isoforms. It exhibits negligible inhibitory effects on CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4. However, it is a reasonably potent competitive inhibitor of CYP2D6.
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound
| CYP Isoform | Substrate | Inhibition Metric | Value (µM) |
| CYP2D6 | Dextromethorphan | K_i | 20, 51 |
| CYP1A2 | Caffeine | IC_50 | >1000 |
| CYP2A6 | Coumarin | IC_50 | >1000 |
| CYP2C9 | S-(-)-Warfarin | IC_50 | >1000 |
| CYP2C19 | S-(+)-Mephenytoin | IC_50 | >1000 |
| CYP2E1 | Chlorzoxazone | IC_50 | >1000 |
| CYP3A4 | Denitronifedipine | IC_50 | >1000 |
Membrane Transporter Interaction
This compound is a substrate for several organic cation transporters (OCT) and multidrug and toxin extrusion (MATE) proteins, which are crucial for its absorption, distribution, and elimination. There is also evidence suggesting its interaction with the efflux transporter P-glycoprotein (P-gp), which contributes to its limited penetration of the blood-brain barrier.[3]
Table 2: In Vitro Interaction of this compound with Human Membrane Transporters
| Transporter | Interaction Type | Metric | Value (µM) |
| OCT1 (SLC22A1) | Substrate/Inhibitor | K_m | 15.1 |
| IC_50 | 15.4 | ||
| OCT2 (SLC22A2) | Substrate/Inhibitor | K_m | 0.6 |
| IC_50 | 7.3 | ||
| OCT3 (SLC22A3) | Substrate/Inhibitor | K_m | 4.4 |
| IC_50 | 11.5 | ||
| MATE1 (SLC47A1) | Substrate/Inhibitor | K_m | 15.4 |
| IC_50 | 11.6 | ||
| MATE2-K (SLC47A2) | Substrate/Inhibitor | K_m | 8.2 |
| IC_50 | 5.1 | ||
| P-glycoprotein (ABCB1) | Substrate | IC_50 / K_i | Not explicitly found in the search results |
hERG Potassium Channel Blockade
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias. An in vitro study on this compound has determined its inhibitory concentration.
Table 3: In Vitro hERG Channel Inhibition by this compound
| Assay Type | Metric | Value (µM) |
| hERG study | IC_50 | 22[4] |
While a direct in vitro IC50 value has been reported, it is important to note that a clinical study on the effect of therapeutic and supratherapeutic doses of this compound showed no significant change in the Fridericia Corrected QT interval (QTcF) relative to placebo.
Experimental Protocols
Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on the activity of major human CYP isoforms.
Methodology:
-
Test System: Human liver microsomes.
-
Substrates: Specific probe substrates for each CYP isoform (e.g., dextromethorphan for CYP2D6, caffeine for CYP1A2).
-
Incubation: Incubations are carried out at 37°C in a phosphate buffer (e.g., 0.1 M KH2PO4). The reaction mixture contains human liver microsomes, a specific CYP substrate at its approximate K_m concentration, and varying concentrations of this compound. The reaction is initiated by the addition of an NADPH-generating system.
-
Analysis: Following incubation, the reaction is terminated, and the concentration of the metabolite of the probe substrate is quantified using high-performance liquid chromatography (HPLC) or other appropriate analytical techniques.
-
Data Analysis: The IC_50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For competitive inhibition, the inhibition constant (K_i) can be determined using methods such as the Cheng-Prusoff equation or by constructing a Dixon plot.
Membrane Transporter Substrate/Inhibition Assay (Cell-based)
Objective: To determine if this compound is a substrate or inhibitor of specific human membrane transporters.
Methodology:
-
Test System: Mammalian cell lines (e.g., HEK293, MDCK) stably transfected to overexpress a specific transporter protein (e.g., OCT1, P-gp).
-
Substrate Assay:
-
Cells are incubated with radiolabeled or fluorescently tagged this compound at various concentrations.
-
Uptake is measured over time by quantifying the amount of compound accumulated within the cells.
-
Kinetic parameters (K_m and V_max) are determined by fitting the data to the Michaelis-Menten equation.
-
-
Inhibition Assay:
-
Cells are incubated with a known probe substrate for the transporter in the presence and absence of varying concentrations of this compound.
-
The uptake of the probe substrate is measured.
-
The IC_50 value for this compound is determined by quantifying the reduction in probe substrate uptake.
-
hERG Potassium Channel Assay (Patch Clamp Electrophysiology)
Objective: To assess the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Test System: Mammalian cells (e.g., CHO, HEK293) stably expressing the hERG channel.
-
Electrophysiology: Whole-cell patch clamp technique is employed to record the ionic currents flowing through the hERG channels.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
Compound Application: Cells are perfused with a control solution, followed by solutions containing increasing concentrations of this compound.
-
Data Analysis: The peak tail current amplitude is measured at each concentration of the test compound. The percentage of current inhibition is calculated relative to the control, and the IC_50 value is determined by fitting the concentration-response data to the Hill equation.
Visualizations
References
Structure-Activity Relationship of Trospium Chloride Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs related to trospium chloride, a non-selective muscarinic receptor antagonist. This compound's therapeutic effect in treating overactive bladder stems from its antagonism of M2 and M3 receptors, which leads to the relaxation of bladder smooth muscle. Understanding the SAR of its analogs is crucial for the rational design of next-generation antagonists with improved potency, selectivity, and pharmacokinetic profiles.
Core Pharmacophore of this compound
This compound is a quaternary ammonium compound characterized by a rigid spiro-bicyclic nortropane core. The key pharmacophoric elements essential for its antagonist activity are:
-
Quaternary Ammonium Head: The permanently charged nitrogen is critical for a strong ionic interaction with a conserved aspartate residue in the binding pocket of all muscarinic receptor subtypes. This feature also imparts high hydrophilicity, limiting blood-brain barrier penetration.
-
Ester Linkage: The ester group is a key hydrogen bond acceptor and is considered optimal for high potency among related muscarinic antagonists.
-
Hydroxyl Group: The hydroxyl group on the benzilate moiety can act as a hydrogen bond donor, further stabilizing the ligand-receptor complex.
-
Diphenyl Rings: These bulky, hydrophobic groups engage in van der Waals interactions within a less polar region of the binding pocket, contributing significantly to binding affinity.
Quantitative Structure-Activity Relationship Data
Table 1: Representative Binding Affinities (Ki, nM) of Illustrative this compound Analogs at Human Muscarinic Receptors
| Compound | Modification from this compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | SAR Interpretation |
| Trospium | Parent Compound | 1.2 | 0.8 | 1.0 | 2.5 | 1.5 | High-affinity, non-selective baseline |
| Analog A | Replacement of one phenyl ring with a cyclohexyl ring | 5.8 | 3.5 | 4.2 | 10.1 | 7.9 | Reduced aromaticity decreases potency across all subtypes. |
| Analog B | Replacement of benzilate ester with phenylacetate ester | 15.2 | 10.1 | 12.5 | 28.4 | 20.3 | Loss of the hydroxyl and one phenyl group significantly reduces affinity. |
| Analog C | Ester hydrolysis to spiro-alcohol metabolite | >1000 | >1000 | >1000 | >1000 | >1000 | The ester group is critical for high-affinity binding. |
| Analog D | N-demethylation to tertiary amine | 25.6 | 18.9 | 22.1 | 45.3 | 33.7 | Quaternary ammonium is superior to tertiary amine for potency. |
| Analog E | Para-fluoro substitution on one phenyl ring | 1.5 | 1.0 | 1.3 | 2.8 | 1.8 | Minor electronic modification has a negligible effect on affinity. |
Disclaimer: The data in this table is illustrative and intended to demonstrate general SAR principles for muscarinic antagonists. It is compiled from qualitative SAR descriptions and data from related, non-trospium compounds and does not represent a direct experimental study.
Experimental Protocols
The determination of binding affinities for novel analogs is primarily conducted via competitive radioligand binding assays.
Protocol: Competitive Muscarinic Receptor Binding Assay
Objective: To determine the inhibition constant (Ki) of test compounds (trospium analogs) for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane Preparations: Cell membranes from stable cell lines (e.g., CHO-K1) individually expressing one of the five human muscarinic receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Atropine (1 µM final concentration).
-
Test Compounds: this compound and its analogs dissolved in assay buffer across a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Detection: Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine in triplicate:
-
50 µL of radioligand solution ([³H]-NMS at a final concentration near its Kd, e.g., 0.5 nM).
-
50 µL of either assay buffer (for total binding), non-specific binding control (atropine), or test compound dilution.
-
100 µL of the appropriate receptor-expressing membrane preparation (protein concentration typically 10-50 µ g/well ).
-
-
Incubation: Incubate the plates for 2 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualized Pathways and Workflows
M3 Receptor Signaling and Antagonism
The primary therapeutic effect of this compound in the bladder is mediated by blocking the M3 receptor signaling cascade, which is responsible for smooth muscle contraction.
Experimental Workflow
The logical flow for determining the binding affinity of novel compounds follows a standardized and reproducible process.
Methodological & Application
Application Notes and Protocols for In Vitro Contractility Assay of Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro contractility assay to evaluate the pharmacological effects of trospium chloride on bladder smooth muscle. This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.
Introduction
This compound is a quaternary ammonium antimuscarinic agent used in the treatment of overactive bladder (OAB). Its therapeutic effect stems from its ability to antagonize the action of acetylcholine at muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[1][2] This in vitro contractility assay provides a robust method to quantify the inhibitory effects of this compound on bladder muscle contractions, a critical step in preclinical drug development and mechanistic studies.
Data Presentation
The quantitative data from the in vitro contractility assay should be summarized to facilitate clear interpretation and comparison.
Table 1: Pharmacological Parameters of this compound on Carbachol-Induced Contractions in Human Detrusor Muscle
| Parameter | Value (μmol/L) | Description |
| IC50 | 0.05 | The concentration of this compound that causes 50% inhibition of the maximum contractile response to electrical field stimulation.[3] |
Table 2: Ex Vivo Effects of this compound on Human Detrusor Muscle Strips
| Parameter | This compound | Oxybutynin | Tolterodine |
| EC50 (μmol/L) | 0.003 | 10 | ≤ 1.0 |
| Rmax (%) | 86 ± 13 | 50 ± 7 | 70 ± 8 |
| IC50 (μmol/L) | 0.05 | 10 | > 10 |
| MI (%) | 80 ± 17 | 53 ± 7 | 40 ± 16 |
EC50: Bath concentration inducing 50% reversion of carbachol-induced tension. Rmax: % relaxation at final drug concentration in bath. IC50: Bath concentration causing 50% inhibition of maximum contractile response to electrical field stimulation. MI: % inhibition of contraction amplitude at final drug concentration in bath. Data presented as mean ± SD. (p < 0.05 for this compound vs comparators).[3]
Experimental Protocols
This section details the methodology for the in vitro contractility assay using an organ bath system.
Materials and Reagents
-
Fresh bladder tissue (e.g., from human, pig, or rabbit)
-
Krebs-Henseleit Solution (see Table 3 for composition)
-
Carbachol (muscarinic agonist)
-
This compound
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Table 3: Composition of Krebs-Henseleit Solution
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
The solution should be freshly prepared and continuously gassed with carbogen to maintain a pH of 7.4.
Tissue Preparation
-
Obtain fresh bladder tissue and immediately place it in ice-cold Krebs-Henseleit solution.
-
Dissect the bladder to isolate the detrusor muscle, removing the mucosa and serosa layers.
-
Cut the detrusor muscle into longitudinal strips of approximately 2 mm in width and 5-10 mm in length.
-
Mount the tissue strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes, until a stable baseline is achieved.
Experimental Procedure
-
Viability Test: After equilibration, contract the tissue strips with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
-
Carbachol-Induced Contraction:
-
Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M) to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Alternatively, induce a submaximal contraction with a fixed concentration of carbachol (e.g., EC80).
-
-
This compound Inhibition:
-
After washing out the carbachol and allowing the tissue to return to baseline, incubate the tissue strips with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Repeat the carbachol concentration-response curve in the presence of this compound.
-
Use a range of this compound concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M) to generate a dose-response inhibition curve.[3]
-
Data Analysis
-
Record the contractile force generated by the tissue strips.
-
Normalize the contraction responses to the maximum response induced by KCl or the initial carbachol response.
-
Calculate the percentage of inhibition of the carbachol-induced contraction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value of this compound from the dose-response curve using non-linear regression analysis.
-
For competitive antagonism studies, perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (this compound) concentration. The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in bladder smooth muscle.
Experimental Workflow for In Vitro Contractility Assay
Caption: Experimental workflow for the in vitro contractility assay.
References
- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trospium Chloride Competition Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium chloride is a non-selective, competitive muscarinic acetylcholine receptor (mAChR) antagonist.[1] It exhibits high affinity for M1, M2, and M3 receptor subtypes and also binds to M4 and M5 subtypes.[2][3] This quaternary ammonium compound is used clinically to treat overactive bladder by blocking the effects of acetylcholine in the bladder, leading to smooth muscle relaxation.[4] Understanding the binding affinity of this compound and other investigational compounds at each of the five muscarinic receptor subtypes is crucial for elucidating their pharmacological profile and predicting potential on-target and off-target effects.
This document provides detailed application notes and a comprehensive protocol for determining the binding affinity of this compound at human muscarinic receptors using a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound, such as this compound, to compete with a fixed concentration of a radiolabeled antagonist for binding to the receptor. The most commonly used radioligand for this purpose is [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
Data Presentation: Binding Affinity of this compound
The following table summarizes the inhibitory constant (Ki) values for this compound at the five human muscarinic receptor subtypes (M1-M5) from published literature. The Ki value is a measure of the binding affinity of a ligand to a receptor, where a lower Ki value indicates a higher affinity.
| Receptor Subtype | Radioligand | Ki (nM) | Cell Line | Reference |
| M1 | [3H]NMS | 0.79 | CHO-K1 | [5] |
| M2 | [3H]NMS | 0.63 | CHO-K1 | |
| M3 | [3H]NMS | 0.50 | CHO-K1 | |
| M4 | [3H]NMS | 1.00 | CHO-K1 | |
| M5 | [3H]NMS | 2.51 | CHO-K1 |
Note: Ki values can vary slightly between studies depending on the experimental conditions.
Experimental Protocols
This section outlines the detailed methodology for performing a competitive radioligand binding assay to determine the Ki of this compound at each of the five muscarinic receptor subtypes.
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) with a specific activity of approximately 80 Ci/mmol.
-
Test Compound: this compound.
-
Reference Compound (for non-specific binding): Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4 with protease inhibitors.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment:
-
Cell culture apparatus
-
Centrifuge (capable of 40,000 x g)
-
Dounce homogenizer or Polytron
-
96-well filter plates (e.g., GF/C glass fiber filters)
-
Vacuum manifold or cell harvester
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
-
Membrane Preparation
-
Culture the specific muscarinic receptor-expressing cells to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a Polytron.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
Finally, resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Binding Assay Protocol
This protocol is designed for a 96-well plate format and should be performed in triplicate.
-
Prepare Reagents:
-
On the day of the experiment, thaw the membrane aliquots on ice. Dilute the membranes in assay buffer to the desired final concentration (typically 10-50 µg of protein per well).
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10-11 M to 10-5 M.
-
Prepare the [3H]NMS solution in assay buffer at a concentration that is approximately its Kd for the receptor subtype being tested (e.g., ~0.1-0.4 nM).
-
Prepare the non-specific binding (NSB) control solution of atropine (1 µM).
-
-
Assay Plate Setup:
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 1 µM atropine solution.
-
Competition wells: Add 50 µL of each this compound dilution.
-
-
Initiate Binding Reaction:
-
To all wells, add 50 µL of the diluted [3H]NMS solution.
-
To all wells, add 100 µL of the diluted membrane preparation to initiate the binding reaction. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or 25-30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Termination and Harvesting:
-
Prior to filtration, pre-treat the 96-well filter plates with 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapidly filtering the contents of the plate through the pre-treated glass fiber filter plate using a vacuum manifold or cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to separate the bound from the free radioligand.
-
-
Radioactivity Counting:
-
Dry the filter mat under a lamp or in a low-temperature oven.
-
Once dry, add a suitable scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the specific binding (as a percentage of the control specific binding in the absence of the competitor) against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS.
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
IC50 is the experimentally determined concentration of this compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand ([3H]NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in separate saturation binding experiments.
-
-
Visualizations
Signaling Pathways
The following diagrams illustrate the G-protein coupling of muscarinic receptors. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). M2 and M4 receptors primarily couple to Gi/o, which inhibits adenylyl cyclase (AC) and decreases cyclic AMP (cAMP) levels.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Experimental Workflow
The following diagram outlines the key steps in the competitive radioligand binding assay.
Caption: Experimental workflow for the competitive radioligand binding assay.
Logical Relationship: Competitive Binding
This diagram illustrates the principle of competitive binding where the unlabeled test compound (this compound) competes with the radiolabeled ligand ([3H]NMS) for the same binding site on the muscarinic receptor.
Caption: Principle of competitive radioligand binding.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Developing an Animal Model for Trospium Chloride Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing and utilizing a rodent model of overactive bladder (OAB) to assess the efficacy of trospium chloride. The methodologies described herein are designed to ensure robust and reproducible results for preclinical drug development.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life. This compound, a quaternary ammonium antimuscarinic agent, is a first-line treatment for OAB.[1][2] It primarily acts by competitively blocking muscarinic receptors (M2 and M3 subtypes) on the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions.[1] Preclinical evaluation of this compound and novel anticholinergic agents necessitates a reliable and well-characterized animal model that mimics the pathophysiology of human OAB.
This guide outlines two primary methods for inducing OAB in rodents: partial bladder outlet obstruction (pBOO) and cyclophosphamide (CYP)-induced cystitis. It further details the key experimental protocols for efficacy evaluation, including urodynamic analysis via cystometry and behavioral assessment using the voiding spot assay (VSA).
Animal Model Selection and Induction of Overactive Bladder
The choice of animal model and induction method depends on the specific research question. The pBOO model is relevant for studying OAB secondary to benign prostatic hyperplasia, while the CYP model is useful for investigating OAB associated with bladder inflammation.
Partial Bladder Outlet Obstruction (pBOO) Model in Rats
Principle: This surgical model creates a physical obstruction at the bladder outlet, leading to compensatory changes in bladder function that mimic OAB, including detrusor hypertrophy and hyperactivity.
Protocol:
-
Animal Preparation: Use female Sprague-Dawley rats (200-250g). Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane, ketamine/xylazine).
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position and prepare the suprapubic area for aseptic surgery.
-
Make a lower abdominal midline incision to expose the urinary bladder and proximal urethra.
-
Carefully dissect the connective tissue around the urethra to isolate it.
-
Insert a sterile catheter (e.g., 0.9 mm outer diameter) through the urethra into the bladder.[3]
-
Place a 4-0 or 5-0 silk suture around the urethra, just distal to the bladder neck.[3]
-
Tie the suture snugly around the urethra with the catheter in place.
-
Remove the catheter, leaving the urethra partially obstructed by the ligature.
-
Suture the abdominal muscle and skin layers.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
-
Sham Control: Perform the same surgical procedure on a control group of rats, but do not tighten the suture around the urethra.
-
Model Development: Allow 4-6 weeks for the OAB phenotype to develop before initiating efficacy testing.
Cyclophosphamide (CYP)-Induced Cystitis Model in Rats
Principle: CYP is a chemotherapeutic agent that is metabolized to acrolein, a bladder irritant. Systemic administration of CYP induces bladder inflammation, urothelial damage, and sensory nerve sensitization, leading to OAB symptoms.
Protocol:
-
Animal Preparation: Use female Sprague-Dawley rats (200-250g).
-
Induction: Administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150-200 mg/kg.
-
Model Development: The acute OAB phenotype typically develops within 24-48 hours post-injection. For a chronic model, repeated lower doses of CYP (e.g., 75 mg/kg every third day for 1-2 weeks) can be used.
-
Control Group: Administer a corresponding volume of sterile saline to the control group.
Efficacy Evaluation Protocols
Urodynamic Evaluation: Conscious Cystometry
Principle: Cystometry is the gold-standard method for assessing bladder function. It involves filling the bladder with saline at a constant rate while continuously measuring intravesical pressure. This allows for the quantification of various parameters related to bladder storage and voiding.
Protocol:
-
Catheter Implantation (performed 3-5 days prior to cystometry):
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the bladder.
-
Insert a polyethylene catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision and allow the animal to recover.
-
-
Cystometry Procedure:
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.
-
Allow the animal to acclimate for 30-60 minutes.
-
Infuse room temperature saline into the bladder at a constant rate (e.g., 0.04-0.1 ml/min).
-
Record intravesical pressure continuously. Micturition events are characterized by a sharp rise in pressure followed by the expulsion of urine.
-
Continue the infusion to record multiple voiding cycles.
-
-
This compound Administration: After recording baseline urodynamic parameters, administer this compound (or vehicle control) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Evaluation: Following a suitable absorption period (e.g., 60 minutes), resume the cystometric recording to evaluate the effects of the compound.
-
Data Analysis: Analyze the cystometrograms to determine the parameters listed in Table 1.
Table 1: Key Urodynamic Parameters for Efficacy Evaluation
| Parameter | Description | Expected Change in OAB Model | Expected Change with this compound |
| Micturition Frequency | Number of voids per unit of time | Increased | Decreased |
| Intercontraction Interval (ICI) | Time between micturition contractions | Decreased | Increased |
| Bladder Capacity | Volume of saline infused to elicit a micturition contraction | Decreased | Increased |
| Voided Volume | Volume of urine expelled during a micturition | Decreased | Increased |
| Basal Pressure | Lowest bladder pressure between contractions | Increased | No significant change or slight decrease |
| Threshold Pressure | Bladder pressure at the start of a micturition contraction | No significant change or slight increase | No significant change |
| Maximum Voiding Pressure | Peak pressure during a micturition contraction | No significant change or slight decrease | No significant change or slight decrease |
| Non-Voiding Contractions (NVCs) | Involuntary detrusor contractions during the filling phase that do not result in voiding | Increased frequency and amplitude | Decreased frequency and amplitude |
Behavioral Assessment: Voiding Spot Assay (VSA)
Principle: The VSA is a non-invasive method to assess voiding patterns in conscious, freely moving animals. It provides information on voiding frequency and volume, which are key indicators of OAB.
Protocol:
-
Animal Housing: House mice or rats individually in standard cages.
-
Assay Procedure:
-
Line the bottom of a clean cage with a sheet of filter paper (e.g., Whatman No. 1).
-
Place a single animal in the cage for a defined period (e.g., 2-4 hours). Food and water may be provided.
-
After the assay period, remove the animal and allow the filter paper to dry completely.
-
-
Visualization and Analysis:
-
Visualize the urine spots under ultraviolet (UV) light.
-
Capture a digital image of the filter paper.
-
Use image analysis software (e.g., ImageJ with a specialized plugin like Void Whizzard) to quantify the number of urine spots and the area of each spot.
-
The area of the spots can be correlated with the volume of urine voided.
-
-
This compound Administration: Administer this compound or vehicle to the animals prior to the VSA according to the desired dosing regimen.
-
Data Analysis: Compare the number of voids and the total urine volume between the OAB model group, the this compound-treated group, and the control group as detailed in Table 2.
Table 2: Key Behavioral Parameters from Voiding Spot Assay
| Parameter | Description | Expected Change in OAB Model | Expected Change with this compound |
| Number of Voids | Total count of urine spots on the filter paper | Increased | Decreased |
| Total Voided Volume | Sum of the volumes of all urine spots (calculated from spot area) | May be increased or unchanged | No significant change or slight increase |
| Average Volume per Void | Total voided volume divided by the number of voids | Decreased | Increased |
Signaling Pathways and Experimental Workflows
Acetylcholine Signaling in Detrusor Muscle Contraction
The following diagram illustrates the signaling pathway of acetylcholine in bladder detrusor muscle and the mechanism of action of this compound.
References
Application Notes and Protocols for the Quantification of Trospium Chloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium chloride is a quaternary ammonium antimuscarinic agent used for the treatment of overactive bladder. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document provides detailed high-performance liquid chromatography (HPLC) methods for the determination of this compound in various biological matrices, including plasma and urine. The protocols are based on established and validated scientific methodologies.
Analytical Methods
A variety of HPLC methods have been developed for the quantification of this compound, primarily utilizing tandem mass spectrometry (MS/MS) for high sensitivity and selectivity, and ultraviolet (UV) detection for more routine analyses.
Method 1: HPLC-MS/MS for Quantification of this compound in Human Plasma
This method provides a sensitive and selective approach for the determination of this compound in human plasma, suitable for pharmacokinetic studies.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of human plasma in a polypropylene tube, add an appropriate volume of the internal standard (IS) solution (e.g., tramadol chloride or trospium-d8).
-
Add 1.0 mL of the extraction solvent, a mixture of chloroform and isopropyl alcohol (40:2, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Hypersil C18 (150 mm x 2.1 mm, 5.0 µm)
-
Mobile Phase: Methanol:5% Acetic Acid:20mM Ammonium Methylate (55:30:15, v/v/v)[1][2][3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Run Time: Approximately 3.5 minutes
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trospium: m/z 392 -> 164
-
Trospium-d8 (IS): m/z 400 -> 172
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 50.0 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.2 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Mean Extraction Recovery | 73.9% - 78.9% |
Method 2: HPLC-UV for Quantification of this compound in Pharmaceutical and Biological Samples
This method is suitable for the analysis of this compound at higher concentrations and can be adapted for biological samples with appropriate cleanup.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: C18 or equivalent polymeric sorbent.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated biological sample (e.g., diluted plasma or urine) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound with 1 mL of methanol or a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-UV analysis.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with UV detector.
-
Column: Xterra RP18 (250 x 4.6mm, 5µm) or equivalent C18 column.
-
Mobile Phase: Acetonitrile:Buffer (e.g., 0.05M potassium dihydrogen phosphate, pH adjusted) in a ratio of 65:35 (v/v) or Phosphate buffer:Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 50 µL
-
Column Temperature: 40°C
Quantitative Data Summary (Adapted from Pharmaceutical Analysis)
| Parameter | Value | Reference |
| Linearity Range | 50.0 - 150.0 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Precision (%RSD) | < 2% | |
| Retention Time | ~3.275 min |
Protocols for Other Biological Matrices
Quantification in Human Urine
The principles of the HPLC-MS/MS and HPLC-UV methods described for plasma can be adapted for urine samples. Sample preparation is key to remove matrix interference.
Sample Preparation Considerations for Urine:
-
Dilution: A simple "dilute and shoot" approach may be feasible for cleaner samples, where the urine is diluted with the mobile phase before injection.
-
Liquid-Liquid Extraction (LLE): An LLE protocol similar to that for plasma can be employed, potentially with adjustments to the pH of the urine sample to optimize extraction efficiency.
-
Solid-Phase Extraction (SPE): SPE is a robust option for cleaning up urine samples and concentrating the analyte.
[Detailed protocol for urine to be further developed and validated based on specific laboratory requirements.]
Quantification in Tissue Samples
The analysis of this compound in tissue requires a homogenization step prior to extraction.
Sample Preparation Considerations for Tissue:
-
Homogenization: Tissue samples should be homogenized in a suitable buffer to create a uniform suspension.
-
Protein Precipitation: Following homogenization, proteins can be precipitated using a solvent like acetonitrile.
-
Extraction: The resulting supernatant can then be further purified using either LLE or SPE as described for plasma.
[Detailed protocol for tissue to be developed and validated, as specific tissue types may require different homogenization and extraction procedures.]
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: Trospium Chloride in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trospium chloride is a non-selective, peripherally restricted muscarinic acetylcholine receptor antagonist.[1][2][3] Its chemical structure as a quaternary ammonium compound renders it highly polar and hydrophilic, which significantly limits its ability to cross the blood-brain barrier (BBB).[4][5] While this property minimizes central nervous system (CNS) side effects in its clinical use for overactive bladder, it makes this compound a valuable and specific tool for neuroscience research. Its primary applications in this field are not as a direct therapeutic agent for neurological disorders, but rather as a control agent to dissect peripheral versus central cholinergic effects and as a model compound for studying BBB integrity.
A notable application is its combination with the M1/M4 muscarinic agonist xanomeline in the novel antipsychotic formulation KarXT. In this context, this compound mitigates the peripheral cholinergic side effects of xanomeline without antagonizing its therapeutic effects in the CNS.
Core Applications in Neuroscience
Differentiating Central vs. Peripheral Muscarinic Effects
The principal use of this compound in neuroscience is to create a "peripheral cholinergic blockade." This allows researchers to isolate and study the central effects of other cholinergic drugs. When a systemically administered drug activates both central and peripheral muscarinic receptors, co-administration of this compound selectively blocks the peripheral effects (e.g., salvation, gastrointestinal motility), enabling a clearer assessment of the drug's action within the CNS (e.g., on cognition, behavior).
Blood-Brain Barrier Integrity and Transport Studies
Due to its low intrinsic permeability, this compound serves as an excellent probe molecule for assessing BBB integrity. Studies have shown that its brain penetration is highly restricted by the efflux transporter P-glycoprotein (P-gp). Therefore, it can be used in animal models to investigate:
-
Changes in BBB permeability due to aging, disease models, or genetic modifications.
-
The activity of efflux transporters like P-gp at the BBB.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting this compound's pharmacokinetic properties relevant to neuroscience research.
Table 1: Brain Penetration of this compound in Mice This table presents data from a study comparing brain and plasma concentrations of this compound in mice of different ages following intravenous administration. The consistently low brain/plasma ratio underscores its poor BBB penetration.
| Age Group | Dose (IV) | Time Point | Brain Concentration (ng/g) | Brain/Plasma Ratio | Reference |
| Adult (6 months) | 1 mg/kg | 2 hours | 13 ± 2 | Not specified, but low | |
| Middle-aged (12 months) | 1 mg/kg | 2 hours | 13 ± 2 | Not specified, but low | |
| Aged (24 months) | 1 mg/kg | 2 hours | 8 ± 4 | Not specified, but low |
Table 2: Comparative Tissue Distribution of this compound vs. Oxybutynin in Mice This table illustrates the profound difference in brain penetration between the quaternary amine this compound and the tertiary amine oxybutynin, a more lipophilic antimuscarinic agent.
| Compound | Dose (Oral) | Time Point | Brain Concentration (ng/g) | Liver Concentration (ng/g) | Reference |
| This compound | 1 mg/kg | 12 hours | 1-2 | 18.5 | |
| Oxybutynin | 1 mg/kg | 12 hours | 150-300 | 150-300 |
Experimental Protocols
Protocol 1: In Vivo Assessment of BBB Permeability in a Mouse Model
Objective: To quantify the brain penetration of this compound in mice to assess BBB integrity.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl) for injection
-
C57BL/6 mice (or other appropriate strain)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools for perfusion and tissue dissection
-
Cardio-perfusion pump
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Instrumentation for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Preparation: Acclimate mice to the facility for at least one week prior to the experiment. House them with free access to food and water.
-
Drug Formulation: Prepare a solution of this compound in sterile saline at a concentration suitable for a 1 mg/kg dose in a low injection volume (e.g., 5-10 mL/kg).
-
Administration: Administer the this compound solution (1 mg/kg) to the mice via intravenous (IV) injection into the tail vein.
-
Sample Collection Time Point: At a predetermined time (e.g., 2 hours post-injection), anesthetize the mice deeply.
-
Blood Collection: Expose the thoracic cavity and collect a blood sample via cardiac puncture into a tube containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma and store at -80°C.
-
Transcardial Perfusion: Immediately following blood collection, begin transcardial perfusion with ice-cold PBS to flush remaining blood from the brain vasculature. Continue perfusion until the fluid exiting the right atrium is clear.
-
Tissue Harvesting: Rapidly dissect the brain, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples and perform protein precipitation or liquid-liquid extraction.
-
Thaw brain tissue, add a measured volume of homogenization buffer, and homogenize thoroughly. Perform an extraction procedure on the brain homogenate.
-
-
Quantification: Analyze the processed plasma and brain samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the absolute drug concentration in the brain (ng/g of tissue) and in plasma (ng/mL). The brain-to-plasma concentration ratio (Cb/Cp) can be calculated to represent the extent of BBB penetration.
Protocol 2: In Vitro Assay for Neuronal Activity Using Human iPSC-Derived Neurons
Objective: To demonstrate the use of this compound as a peripherally-restricted negative control in an in vitro neuronal activity assay. This protocol assumes the use of a centrally-acting muscarinic agonist (e.g., Xanomeline) and compares its effects with and without this compound.
Materials:
-
Human iPSC-derived cortical neurons
-
Appropriate neuron culture medium and supplements
-
Multi-electrode array (MEA) plates
-
MEA recording system
-
Muscarinic agonist (e.g., Xanomeline)
-
This compound
-
Vehicle control (e.g., sterile water or DMSO)
Methodology:
-
Cell Culture: Plate iPSC-derived neurons on MEA plates according to the manufacturer's protocol. Allow the neurons to mature for a recommended period (e.g., >21 days) to form stable, spontaneously active networks.
-
Baseline Recording: Place the MEA plate into the recording system. Allow the culture to stabilize for 10-15 minutes. Record baseline spontaneous neuronal activity (spike rate, burst frequency) for at least 5 minutes.
-
Compound Addition - Group 1 (Agonist Only): Add the centrally-acting muscarinic agonist (Xanomeline) to the culture medium at the desired final concentration.
-
Compound Addition - Group 2 (Agonist + Trospium): Add this compound to the culture medium at a concentration known to be effective at muscarinic receptors. After a brief incubation (e.g., 15 minutes), add the same final concentration of Xanomeline as used in Group 1.
-
Compound Addition - Group 3 (Trospium Only): Add only this compound to the culture medium to observe its direct effect on the neuronal network.
-
Post-Dosing Recording: Following compound addition for each group, immediately begin recording neuronal activity. Record for a defined period (e.g., 30-60 minutes) to observe acute effects.
-
Data Analysis:
-
Analyze the MEA data to quantify changes in spike rate, network burst parameters, and synchrony from baseline for each condition.
-
Expected Outcome: Xanomeline should modulate neuronal activity. In the presence of this compound, Xanomeline's effects should be unchanged, as both compounds act on muscarinic receptors present on the in vitro neurons (the BBB is not a factor here). This protocol demonstrates trospium's receptor-level activity and sets the stage for in vivo experiments where its peripheral restriction becomes the key variable.
-
Visualizations: Diagrams and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trospium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Brain penetration of the OAB drug this compound is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trospium Chloride Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of trospium chloride in in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and summarized quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5). It binds to these receptors, blocking the action of the endogenous agonist acetylcholine. This blockade inhibits the downstream signaling pathways associated with muscarinic receptor activation. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, making it a peripherally acting agent.
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound in in vitro studies can vary significantly depending on the cell type, receptor expression levels, and the specific assay being performed. Based on available literature, a general starting range to consider for functional antagonism is 1 nM to 10 µM. For binding assays, concentrations will depend on the affinity (Ki) of this compound for the specific muscarinic receptor subtype. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water (up to 100 mg/mL) and DMSO (up to 25 mg/mL). For most cell culture applications, preparing a high-concentration stock solution in sterile water or DMSO is recommended. For example, a 10 mM stock solution in DMSO can be prepared and then serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells, typically below 0.5%.
Q4: How can I differentiate between a specific antagonist effect and cytotoxicity?
A4: It is essential to determine if a reduction in cellular response is due to specific receptor antagonism or a general cytotoxic effect of this compound at the tested concentrations. This can be achieved by running a parallel cytotoxicity assay, such as an MTT or Neutral Red Uptake assay, using the same cell line and a similar concentration range of this compound. If significant cell death is observed at concentrations that also show antagonism, the results of the functional assay should be interpreted with caution. Ideally, the antagonistic effects should be observed at concentrations that do not induce significant cytotoxicity.[1][2][3]
Troubleshooting Guides
Problem 1: No or low antagonist activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect agonist concentration | The concentration of the agonist used to stimulate the cells may be too high, making it difficult for a competitive antagonist like this compound to compete for binding. Optimize the agonist concentration by performing a dose-response curve and selecting a concentration that gives a submaximal response (e.g., EC80).[4] |
| Compound degradation | Ensure that the this compound stock solution has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low receptor expression | The cell line used may not express a sufficient number of muscarinic receptors. Confirm receptor expression using techniques like qPCR, western blotting, or radioligand binding assays. |
| Insufficient incubation time | The pre-incubation time with this compound before adding the agonist may not be long enough to allow for equilibrium binding. Optimize the pre-incubation time (e.g., 30-60 minutes). |
Problem 2: Precipitation of this compound in cell culture medium.
| Possible Cause | Troubleshooting Step |
| High final concentration | The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit. Perform a solubility test in your specific medium before the experiment. |
| High final DMSO concentration | If using a DMSO stock, ensure the final concentration of DMSO in the medium is low (ideally ≤ 0.1%) to prevent precipitation and cellular toxicity. |
| Interaction with media components | Components in the cell culture medium, such as proteins in serum, can sometimes interact with the compound. Try reducing the serum concentration or using a serum-free medium for the duration of the treatment if your cells can tolerate it. |
| Improper mixing | When diluting the stock solution, add it to the medium slowly while gently vortexing or swirling to ensure it disperses evenly and does not form a localized high concentration that can precipitate. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: Muscarinic Receptor Binding Affinities (Ki values)
| Receptor Subtype | Human Ki (nM) |
| M1 | 3.5 |
| M2 | 1.1 |
| M3 | 1.0 |
| M4 | 1.4 |
| M5 | 6.0 |
Note: Ki values represent the dissociation constant for the inhibitor. A smaller Ki value indicates a higher binding affinity.
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range | Key Considerations |
| Cell Viability (e.g., MTT, NRU) | 1 µM - 100 µM | To determine the cytotoxic profile and a non-toxic working range. |
| Receptor Binding | 0.1 nM - 1 µM | Dependent on the Ki for the specific receptor subtype. |
| Functional Antagonism (e.g., Calcium flux, cAMP) | 1 nM - 10 µM | Perform a dose-response curve to determine the IC50. |
Experimental Protocols
Cell Viability Assay: MTT Protocol
This protocol is designed to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental design.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Receptor Binding Assay: Radioligand Competition
This protocol determines the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the muscarinic receptor subtype of interest.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay: Calcium Imaging
This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.
-
Cell Preparation: Seed cells expressing the target muscarinic receptor in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Use a fluorescence plate reader with an injection module to add a pre-determined concentration (e.g., EC80) of a muscarinic agonist (e.g., carbachol) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 from the dose-response curve.
Visualizations
Caption: Muscarinic Receptor (Gq-coupled) Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for an In Vitro Functional Antagonism Assay.
Caption: Logical Flow for Troubleshooting In Vitro Antagonism Assays.
References
- 1. Differentiating true androgen receptor inhibition from cytotoxicity-mediated reduction of reporter-gene transactivation in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Trospium Chloride Solubility Challenges in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using trospium chloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] It is utilized in research to study the effects of blocking these receptors, which are involved in numerous physiological processes. Due to its hydrophilic nature, it has limited ability to cross the blood-brain barrier, making it a valuable tool for investigating peripheral muscarinic receptor functions.[2]
Q2: I've read that this compound is highly soluble in water. Why am I observing precipitation in my cell culture medium?
While this compound is indeed very soluble in water, cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, glucose, and proteins (if supplemented with serum). Several factors in this complex environment can lead to the precipitation of a dissolved compound:
-
"Salting Out" Effect: The high concentration of salts in cell culture media can reduce the solubility of other solutes, including this compound.
-
Interaction with Media Components: this compound may interact with proteins in fetal bovine serum (FBS) or other media components, leading to the formation of insoluble complexes.
-
pH Shifts: The pH of the medium can influence the solubility of a compound. Although this compound is a stable salt, localized pH changes upon addition of a concentrated stock solution could potentially affect its solubility.
-
Solvent Shock: If preparing a stock solution in a solvent like DMSO, the rapid dilution into the aqueous cell culture medium can cause the compound to precipitate out of solution.
Q3: How can I visually identify this compound precipitation in my cell culture?
Precipitation can appear as a fine, crystalline solid, a cloudy or hazy appearance in the medium, or small particles floating in the culture vessel. It is crucial to distinguish this from microbial contamination, which often presents with turbidity and a rapid change in the medium's color due to pH shifts.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | Solvent shock (e.g., from a DMSO stock) | 1. Prepare the stock solution in sterile water or phosphate-buffered saline (PBS).2. If a DMSO stock must be used, perform serial dilutions in your cell culture medium.3. Add the stock solution dropwise to the medium while gently vortexing or swirling. |
| Cloudiness or crystals forming over time | High final concentration exceeding solubility in the medium | 1. Determine the empirical solubility of this compound in your specific cell culture medium (see Experimental Protocols).2. Reduce the final concentration of this compound in your experiment.3. Consider using a serum-free medium if interactions with serum proteins are suspected. |
| Precipitation in serum-containing medium | Interaction with serum proteins | 1. Test the solubility in the basal medium without serum.2. If soluble without serum, consider reducing the serum percentage or using a serum-free formulation. |
| Inconsistent results or loss of activity | Degradation or precipitation of the compound | 1. Prepare fresh working solutions for each experiment from a recently prepared stock.2. Ensure proper storage of stock solutions (see Experimental Protocols).3. Filter the final working solution through a 0.22 µm syringe filter before adding to cells. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Reference(s) |
| Water | Very soluble, approx. 1 g/2 mL; >50 mg/mL; 0.5 g/mL | |
| Methanol | Freely soluble | |
| DMSO | 2 mg/mL (warmed); 5 mg/mL; 25 mg/mL; 41 mg/mL | |
| PBS | 100 mg/mL (with sonication) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions for cell culture applications.
-
Stock Solution Preparation (100 mM in Water):
-
Weigh out 42.8 mg of this compound powder.
-
Add 1 mL of sterile, nuclease-free water.
-
Vortex until the powder is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.
-
Gently mix the working solution before adding it to your cell cultures.
-
Visualizations
Signaling Pathway of Muscarinic Acetylcholine Receptors
This compound is an antagonist of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5) which are G-protein coupled receptors. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase (AC) and decrease cyclic AMP (cAMP) levels.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Experimental Workflow for Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps to diagnose and resolve solubility issues with this compound in cell culture.
Caption: Workflow for Troubleshooting this compound Solubility.
References
Technical Support Center: Trospium Chloride Bladder Contractility Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trospium chloride in bladder contractility assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the bladder?
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] In the bladder, parasympathetic nerves release acetylcholine (ACh), which binds primarily to M2 and M3 muscarinic receptor subtypes on the detrusor (smooth muscle) wall.[1] The binding of ACh to these receptors, particularly the M3 subtype, initiates a signaling cascade that leads to smooth muscle contraction and urination.[1] this compound blocks these receptors, thereby inhibiting the contractile effect of acetylcholine and leading to muscle relaxation. Due to its quaternary ammonium structure, this compound does not readily cross the blood-brain barrier, which limits central nervous system side effects.
Q2: My bladder strip preparation is showing high variability between samples. What are the common causes?
High variability in bladder strip contractility assays can stem from several factors throughout the experimental process. Key areas to scrutinize include:
-
Tissue Dissection and Handling: Inconsistent dissection techniques, excessive stretching, or prolonged exposure of the tissue to air can damage the smooth muscle cells and affect their viability and responsiveness.
-
Biological Variation: Age, sex, and the specific region of the bladder from which the strip is taken (dome vs. base) can all contribute to differences in contractility.
-
Equilibration Time: Insufficient or inconsistent equilibration time for the bladder strips in the organ bath before starting the experiment can lead to unstable baseline tension. An equilibration period of 1-2 hours is generally recommended.
-
Organ Bath Conditions: Fluctuations in temperature, pH, or oxygenation of the physiological salt solution (e.g., Krebs solution) can significantly impact muscle function.
-
Presence of Mucosa: The urothelium and lamina propria (mucosa) can release factors that modulate smooth muscle contractility. Whether the mucosa is intentionally left intact or removed, consistency in this preparation is crucial.
Q3: How should I prepare and store this compound solutions for my in vitro experiments?
This compound is very soluble in water. For in vitro assays, it is recommended to prepare fresh solutions on the day of the experiment. If a stock solution is prepared, it can be stored at -20°C for up to one month or at -80°C for up to six months in a sealed container to prevent moisture absorption. When using a solvent like DMSO, be aware that moisture can reduce solubility. It is crucial to perform vehicle controls to account for any effects of the solvent on bladder contractility. For example, DMSO concentrations above 0.1% can induce neurally-evoked contractions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No contractile response to agonists (e.g., carbachol, KCl) | Poor tissue viability due to improper dissection or handling. | Ensure the bladder is immediately placed in cold, aerated physiological salt solution after excision. Avoid stretching the tissue during strip preparation. |
| Incorrect composition or pH of the physiological salt solution. | Verify the composition and pH (~7.4) of the Krebs solution. | |
| Equipment malfunction (transducer, amplifier, recording software). | Calibrate the force transducer before each experiment and ensure all equipment is functioning correctly. | |
| Inconsistent dose-response curves | Inaccurate drug concentrations. | Prepare fresh drug dilutions for each experiment. Use a calibrated pipette and ensure thorough mixing. |
| Tissue desensitization. | Allow for adequate washout periods between drug applications. For potent agonists, consider using a cumulative concentration-response curve design. | |
| Variability in tissue strip size. | Cut bladder strips to a consistent size (e.g., ~2 x 8 mm). Normalize contractile force to the tissue weight or cross-sectional area. | |
| Baseline tension is unstable and drifting | Insufficient equilibration time. | Allow the tissue to equilibrate in the organ bath for at least 1-2 hours, with regular washes, until a stable baseline is achieved. |
| Temperature fluctuations in the organ bath. | Ensure the circulating water bath maintains a constant temperature of 37°C. | |
| Spontaneous muscle contractions. | Spontaneous activity is a known characteristic of detrusor muscle. Allow for a stable period of spontaneous contractions before applying experimental compounds and analyze their effect on this activity. | |
| High background noise in the recordings | Air bubbles in the organ bath system. | Ensure the aeration of the Krebs solution is gentle and does not cause movement of the tissue strip. |
| Electrical interference. | Ensure all electrical equipment is properly grounded. |
Experimental Protocols
Isolated Bladder Strip Contractility Assay
This protocol outlines the key steps for assessing the effect of this compound on bladder smooth muscle contraction.
1. Solutions and Reagents:
-
Krebs-Ringer Bicarbonate Solution (Krebs Solution):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl₂: 1.9 mM
-
MgSO₄: 1.2 mM
-
NaHCO₃: 24.9 mM
-
KH₂PO₄: 1.2 mM
-
Dextrose: 11.7 mM
-
Continuously aerate with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4.
-
-
Agonist (e.g., Carbachol): Prepare a stock solution and serial dilutions in Krebs solution.
-
This compound: Prepare a stock solution and serial dilutions in the appropriate vehicle (e.g., water or Krebs solution).
2. Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Perform a midline abdominal incision to expose the bladder.
-
Carefully excise the bladder, removing surrounding fat and connective tissue.
-
Immediately place the bladder in a petri dish containing cold, aerated Krebs solution.
-
Cut the bladder open longitudinally and prepare strips of approximately 2 x 8 mm. If studying the effect of the mucosa, it can be gently removed by sharp dissection.
3. Experimental Setup:
-
Mount the bladder strips in an organ bath containing Krebs solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for 1-2 hours, washing with fresh Krebs solution every 15-20 minutes until a stable baseline is achieved.
4. Data Acquisition:
-
Record isometric contractions using a data acquisition system.
-
To assess the inhibitory effect of this compound, first establish a stable contraction with an agonist like carbachol.
-
Once a plateau is reached, add increasing concentrations of this compound cumulatively to the bath to generate an inhibition curve.
-
Alternatively, pre-incubate the tissue with a specific concentration of this compound before generating a cumulative concentration-response curve to an agonist.
5. Data Analysis:
-
Measure the amplitude of contraction (in grams or millinewtons).
-
Normalize the data to the tissue weight or cross-sectional area to reduce inter-strip variability.
-
Calculate the IC50 (half-maximal inhibitory concentration) for this compound.
-
If performing antagonist studies, a Schild analysis can be used to determine the pA2 value.
Visualizations
Signaling Pathway of Acetylcholine-Induced Bladder Contraction
Caption: Acetylcholine signaling in bladder smooth muscle.
Experimental Workflow for Bladder Contractility Assay
Caption: Workflow for an isolated bladder contractility experiment.
References
Technical Support Center: Trospium Chloride in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trospium chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What is the likely cause?
A1: this compound is susceptible to degradation in aqueous solutions, primarily through the hydrolysis of its ester functional group.[1][2][3] This reaction is significantly influenced by the pH of the solution. Both acidic and alkaline conditions can catalyze this degradation, leading to the formation of two primary degradation products: benzilic acid and a spiroalcohol.[1]
Q2: What are the main degradation products of this compound in aqueous solutions?
A2: The principal degradation pathway for this compound in both acidic and alkaline aqueous solutions is ester hydrolysis. This process breaks the ester linkage, resulting in the formation of benzilic acid and (1α, 3β, 5α)-8-azaspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidinium]-3-ol (often referred to as spiroalcohol).[1]
Q3: How does pH affect the stability of my this compound solution?
A3: The stability of this compound in an aqueous solution is highly dependent on pH. The ester hydrolysis is catalyzed by both hydrogen ions (acid catalysis) and hydroxide ions (base catalysis). Therefore, significant degradation can be expected at low pH (acidic) and high pH (alkaline) values. Forced degradation studies have shown that this compound degrades in the presence of both 0.1M HCl and 0.001M NaOH.
Q4: I need to prepare a this compound solution for my experiments. What is the recommended solvent and storage condition?
A4: For analytical purposes, this compound is often dissolved in the mobile phase used for HPLC analysis, which typically consists of a mixture of acetonitrile, methanol, and a phosphate buffer. It is also soluble in water and methanol. To minimize degradation, it is advisable to prepare solutions fresh and store them at refrigerated temperatures (2-8 °C) if immediate use is not possible. The pH of the solution should be controlled, ideally close to neutral, to enhance stability.
Q5: I am observing unexpected peaks in my chromatogram when analyzing this compound. How can I confirm if they are degradation products?
A5: To confirm if unexpected peaks are degradation products, you can perform a forced degradation study. Expose a sample of your this compound solution to acidic (e.g., 0.1M HCl), alkaline (e.g., 0.1M NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Analyze these stressed samples alongside your experimental sample using a stability-indicating HPLC method. If the retention times of the new peaks in your sample match those generated in the forced degradation study, it is likely that they are degradation products.
Q6: Can temperature fluctuations affect the stability of my this compound solution?
A6: Yes, temperature can significantly impact the rate of degradation. As with most chemical reactions, the hydrolysis of this compound is expected to accelerate at higher temperatures. Forced degradation studies have demonstrated degradation when solutions are heated at 50°C. For long-term storage of aqueous solutions, it is recommended to keep them at low temperatures to minimize thermal degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency in this compound Standard Solution | - pH of the solution is too acidic or alkaline.- High storage temperature.- Extended storage time. | - Prepare fresh standard solutions daily.- If storage is necessary, use a buffered solution with a pH between 4 and 7.- Store solutions at 2-8°C and protect from light. |
| Appearance of Extra Peaks in HPLC Analysis | - Degradation of this compound in the sample solution. | - Confirm the identity of the extra peaks by performing a forced degradation study (see FAQ 5).- If confirmed as degradants, review sample preparation and storage procedures to minimize degradation. |
| Poor Peak Shape or Tailing in HPLC | - Inappropriate mobile phase pH.- Column degradation. | - Adjust the mobile phase pH to be within the optimal range for the column and analyte (a pH of 4 ± 0.1 has been used successfully).- Use a new or validated column. |
| Inconsistent Results Between Experiments | - Inconsistent preparation of solutions.- Variation in storage conditions (time, temperature, pH). | - Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure.- Maintain consistent storage conditions for all samples and standards. |
Quantitative Data from Forced Degradation Studies
While detailed kinetic data (rate constants vs. pH and temperature) for this compound in aqueous solutions is not extensively available in the public literature, forced degradation studies provide valuable insights into its stability under various stress conditions. The following table summarizes results from such a study.
| Stress Condition | Reagent/Parameter | Duration | % Degradation of this compound | Reference |
| Acid Hydrolysis | 0.1M HCl | 45 min | Moderate | |
| Alkaline Hydrolysis | 0.001M NaOH | 45 min | Moderate | |
| Oxidative | 1% (v/v) H₂O₂ | 45 min | Stable | |
| Thermal | 50°C | 45 min | Moderate | |
| Photolytic | UV light (365nm) | 180 min | Stable |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol is based on a validated HPLC method for the separation of this compound from its primary degradation product, benzilic acid.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: X-Bridge C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile, methanol, 0.05M potassium dihydrogen phosphate, and triethylamine in a ratio of 25:25:50:0.2 by volume. The pH of the final mixture is adjusted to 4.0 ± 0.1 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare your sample solution by dissolving the material in the mobile phase to a known concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the peaks based on their retention times. Under these conditions, this compound has a retention time of approximately 3.22 minutes, and its degradation product has a retention time of approximately 4.30 minutes.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Materials: this compound, 0.1M HCl, 0.1M NaOH, 3% H₂O₂, purified water, appropriate buffers.
-
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours). Cool the solution and neutralize it with 0.1M NaOH. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Dissolve a known amount of this compound in 0.1M NaOH. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours). Cool the solution and neutralize it with 0.1M HCl. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂. Store the solution at room temperature for a specified period (e.g., 24 hours). Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Thermal Degradation: Dissolve a known amount of this compound in purified water. Heat the solution in an oven at a specified temperature (e.g., 70°C) for a specified period (e.g., 48 hours). Cool and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration. Analyze the solution by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (e.g., Protocol 1). Compare the chromatograms to identify and quantify the degradation products.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solutions.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for unexpected peaks.
References
troubleshooting unexpected results in trospium chloride experiments
Welcome to the technical support center for trospium chloride experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Analytical & Stability Issues
Question: My this compound sample shows extra peaks during HPLC analysis. What could be the cause?
Answer: Extra peaks in your chromatogram often indicate the presence of degradation products or impurities. This compound is susceptible to degradation under certain conditions.
-
Alkaline Hydrolysis: The most common degradation pathway involves hydrolysis of the ester bond, particularly under alkaline conditions (e.g., using a mobile phase with a high pH or exposure to basic solutions), yielding benzilic acid and other related substances.[1] It is recommended to maintain the mobile phase pH in the acidic to neutral range. For example, a mobile phase of acetonitrile/methanol/0.05M potassium dihydrogen phosphate/triethylamine (25:25:50:0.2 by volume) adjusted to pH 4 ± 0.1 has been shown to effectively separate this compound from its degradation products.[1]
-
Thermal Stress: Exposure to high temperatures can also cause degradation. Studies have shown degradation when heated at 100°C.[1] Ensure that samples are stored at appropriate temperatures and avoid excessive heat during sample preparation.
-
Acidic Conditions: While more stable than in alkaline conditions, prolonged exposure to strong acids can also lead to degradation.[1][2]
To confirm if the extra peaks are degradation products, you can perform forced degradation studies by intentionally exposing your sample to acidic, basic, oxidative, and thermal stress, and then analyzing the resulting solutions by HPLC.
Question: I am observing poor peak shape (tailing, fronting, or broad peaks) in my HPLC analysis of this compound. How can I resolve this?
Answer: Poor peak shape can be caused by several factors related to your chromatographic conditions or the column itself.
-
Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase. Ensure your mobile phase is adequately buffered. If all peaks are tailing, it could indicate a column void or contamination at the column inlet.
-
Peak Fronting: This may occur if the column is overloaded. Try reducing the injection volume or the concentration of your sample.
-
Broad Peaks: This can be a sign of a contaminated or aging column, or extra-column volume effects. Check all your connections for tightness and use tubing with the smallest possible inner diameter.
For a comprehensive guide on troubleshooting peak shape issues in HPLC, refer to general HPLC troubleshooting resources.
Question: My quantified this compound concentration in solution seems to decrease over time. What could be the reason?
Answer: this compound can be unstable in certain solutions, especially if the pH is not controlled. As mentioned, alkaline conditions can lead to hydrolysis. It is crucial to prepare fresh solutions for your experiments whenever possible. If solutions need to be stored, they should be kept at a low temperature and in a buffered solution, preferably at a slightly acidic pH. A study on the solution stability of this compound in a mobile phase of acetonitrile:0.01M TBAHS (50:50, v/v) showed it to be satisfactory with a recovery of 99.16% after 24 hours, indicating that with the right solvent system, short-term stability can be achieved.
In Vitro Assay Issues
Question: In my muscarinic receptor binding assay, the specific binding is low, or the non-specific binding is very high. What are the possible causes?
Answer: High non-specific binding can obscure your specific binding signal. Here are some common causes and solutions:
-
Inadequate Washing: Ensure your washing steps are sufficient to remove all unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand during washing.
-
Radioligand Concentration: Using too high a concentration of radioligand can lead to increased non-specific binding. It is recommended to use a concentration at or near the Kd value of the radioligand.
-
Blocking Agents: Including a blocking agent like bovine serum albumin (BSA) in your assay buffer can help to reduce non-specific binding to the filter plates and other surfaces.
-
Filter Plate Issues: Ensure you are using the correct type of filter plate (e.g., GF/C) and that it has been properly pre-treated if required by the manufacturer's protocol.
Question: The results of my functional assay measuring the inhibitory effect of this compound are not reproducible. What should I check?
Answer: Reproducibility issues in functional assays can stem from several sources:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered receptor expression and signaling.
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells is critical. Ensure you are using a concentration that gives a consistent and submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Incubation Times: Ensure that the pre-incubation time with this compound is sufficient to allow for equilibrium to be reached before adding the agonist.
-
Buffer and Media Consistency: Use consistent batches of media, serum, and buffers, as variations can affect cell responsiveness.
In Vivo & Pharmacokinetic Issues
Question: I am observing high variability in the plasma concentrations of this compound in my animal studies. Why is this happening?
Answer: High inter-individual and intra-individual variability is a known characteristic of this compound's pharmacokinetics. Several factors can contribute to this:
-
Food Effect: The absorption of this compound is significantly reduced by food. The bioavailability can decrease by as much as 70-80%. For consistent results, it is crucial to administer this compound on an empty stomach (e.g., after an overnight fast).
-
Diurnal Variation: Studies have shown that the time of day of administration can affect the pharmacokinetics of this compound, with evening doses resulting in lower exposure (Cmax and AUC) compared to morning doses.
-
Renal Function: this compound is primarily eliminated unchanged in the urine through active renal secretion. Variations in renal function among study subjects can therefore lead to significant differences in drug clearance and exposure.
Question: The in vivo efficacy of my this compound formulation seems lower than expected based on in vitro data. What could be the reason?
Answer: This discrepancy can be due to the pharmacokinetic properties of this compound:
-
Low Bioavailability: this compound has a low oral bioavailability of less than 10%. This means that only a small fraction of the administered oral dose reaches the systemic circulation.
-
Hydrophilicity and BBB Penetration: As a quaternary ammonium compound, this compound is hydrophilic and does not readily cross the blood-brain barrier. This is a therapeutic advantage for reducing central nervous system side effects, but it also means that its distribution to certain tissues may be limited.
-
Metabolism: While minimally metabolized, about 10% of this compound is hydrolyzed to spiroalcohol. Ensure your analytical method can distinguish between the parent drug and its metabolites if necessary.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Immediate-Release (20 mg BID) | Extended-Release (60 mg QD) | Reference(s) |
| Tmax (hours) | 4-6 | 5.0 | , |
| Cmax (ng/mL) | ~4 | 1.517 (1517 pg/mL) | , |
| AUC0-24h (pg·h/mL) | 28,590 | 17,360 | |
| Absolute Bioavailability (%) | ~9.6 (range: 4.0-16.1) | Not specified, but lower exposure than IR | |
| Elimination Half-life (t1/2) (hours) | 10-20 | 35.8 | , |
| Protein Binding (%) | 50-85 | Not specified |
BID: twice daily; QD: once daily; Tmax: time to maximum plasma concentration; Cmax: maximum plasma concentration; AUC: area under the plasma concentration-time curve.
Table 2: Muscarinic Receptor Binding Affinities (pKi) of this compound and Other Antimuscarinics
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference(s) |
| This compound | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 | |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | |
| Propiverine | 6.6 | 5.4 | 6.4 | 6.0 | 6.5 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from validated methods for the determination of this compound in pharmaceutical dosage forms.
1. Chromatographic Conditions:
-
Column: Xterra RP18 (250 x 4.6mm, 5µm particle size)
-
Mobile Phase: Acetonitrile (ACN) and Buffer (65:35 v/v). The buffer consists of 0.02M potassium dihydrogen phosphate adjusted to pH 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 50 µL
-
Column Temperature: 40°C ± 2°C
2. Preparation of Solutions:
-
Diluent: Buffer and ACN (200:100 v/v)
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Sample Solution (from tablets): Weigh and finely powder at least 10 tablets. Transfer an amount of powder equivalent to 20 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 30 minutes. Cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.45 µm filter. Further dilute to a final concentration within the linear range (e.g., 50-150 µg/mL).
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2%).
-
Construct a calibration curve by injecting a series of standard solutions of different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Protocol 2: Competitive Muscarinic Receptor Radioligand Binding Assay
This is a general protocol for determining the binding affinity of this compound for muscarinic receptors expressed in a cell line (e.g., CHO-K1 cells stably expressing a specific human muscarinic receptor subtype).
1. Materials:
-
Cell Membranes: Prepare membranes from cells expressing the muscarinic receptor subtype of interest.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Reference Compound (for non-specific binding): Atropine (1 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation Cocktail.
-
Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold, liquid scintillation counter.
2. Procedure:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of [³H]-NMS (typically at its Kd value, e.g., 0.1-0.4 nM).
-
A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Membrane preparation (e.g., 20-50 µg of protein).
-
-
For total binding wells, omit this compound.
-
For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM) instead of this compound.
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations: Pathways & Workflows
The following diagrams illustrate key processes relevant to this compound experiments.
Caption: Muscarinic receptor signaling pathways antagonized by this compound.
Caption: General workflow for the analysis of this compound by HPLC.
Caption: A logical flow for troubleshooting unexpected experimental results.
References
Technical Support Center: Improving the Reproducibility of Trospium Chloride Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility of functional assays involving trospium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quaternary ammonium compound that functions as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][2] It competes with acetylcholine at these receptors, primarily exhibiting high affinity for M1, M2, and M3 subtypes.[1][3] This action blocks parasympathetic nerve stimulation in various organs.[2] Due to its hydrophilic nature, it does not significantly cross the blood-brain barrier, minimizing central nervous system effects.
Q2: What are the common functional assays used to characterize this compound activity?
A2: Common functional assays for characterizing muscarinic antagonists like this compound include:
-
Calcium Flux Assays: Muscarinic M1 and M3 receptors couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium. These assays measure the ability of this compound to inhibit agonist-induced calcium mobilization.
-
cAMP Accumulation Assays: M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. Functional assays can measure the reversal of agonist-induced cAMP inhibition by this compound.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or a fluorescent protein) linked to a response element that is activated by signaling pathways downstream of muscarinic receptor activation.
-
Competitive Binding Assays: These assays determine the affinity of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.
Q3: Why do my IC50 values for this compound vary between experiments?
A3: IC50 values, the concentration of an antagonist required to inhibit 50% of an agonist's response, are highly dependent on the experimental conditions. Key factors that can cause variability include:
-
Agonist Concentration: The IC50 value of a competitive antagonist like this compound is directly influenced by the concentration of the agonist used in the assay. Higher agonist concentrations will require higher concentrations of the antagonist to achieve 50% inhibition, thus shifting the IC50 to the right.
-
Cell Passage Number: Receptor expression levels can change with increasing cell passage numbers. It is crucial to use cells within a consistent and low passage number range.
-
Reagent Preparation: Inconsistent preparation of stock solutions and dilutions can introduce significant variability.
-
Incubation Times and Temperatures: Strict adherence to a validated protocol for incubation times and temperatures is essential for reproducibility.
Q4: Can serum in the culture medium interfere with the assay?
A4: Yes, components in serum can potentially interfere with functional assays. Endogenous substances or antibodies in the serum may interact with assay reagents or the compound being tested, leading to inaccurate results. It is often recommended to perform the final steps of the assay in a serum-free or low-serum medium to minimize these effects.
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise Ratio
Problem: The difference between the baseline (unstimulated) and the maximum agonist-stimulated signal is small, making it difficult to accurately quantify the inhibitory effect of this compound.
| Potential Cause | Recommended Solution | Rationale |
| Low Receptor Expression | Use a cell line with higher muscarinic receptor expression or optimize transfection/transduction efficiency if using a transient system. | A higher receptor density will lead to a more robust signal upon agonist stimulation. |
| Inadequate Agonist Stimulation | Optimize the agonist concentration. Use a concentration that elicits a response at or near the EC80 (80% of the maximal effective concentration). | An optimal agonist concentration provides a sufficient signal window to measure inhibition. Very high agonist concentrations can overcome the competitive antagonism. |
| Poor Cell Health | Ensure cells are healthy, viable, and in the logarithmic growth phase. Perform a cell viability assay to confirm experimental conditions are not cytotoxic. | Unhealthy cells will not respond optimally to stimuli, leading to a blunted signal. |
| Suboptimal Assay Buffer | Use a buffer that maintains cell viability and does not interfere with the assay readout. For example, some buffers may chelate calcium, which would impact calcium flux assays. | The buffer composition is critical for maintaining the physiological environment of the cells and the integrity of the assay components. |
| Fluorescent Dye Saturation (Calcium Assays) | If using a high-affinity calcium dye, it may become saturated. Consider using a lower affinity dye if the calcium response is very large. | Dye saturation can lead to an underestimation of the signal magnitude. |
Guide 2: High Background Signal
Problem: The baseline signal in the absence of agonist or in the presence of a high concentration of this compound is excessively high.
| Potential Cause | Recommended Solution | Rationale |
| Non-specific Binding | Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer. Ensure high purity of all reagents. | Non-specific binding of the detection reagents or the test compound to the plate or other cellular components can elevate the background signal. |
| Inadequate Washing Steps | Optimize the number and volume of wash steps to effectively remove unbound reagents without detaching the cells. | Insufficient washing is a common cause of high background noise. |
| Autofluorescence of Compounds or Plates | Test the intrinsic fluorescence of this compound and other assay components at the excitation and emission wavelengths used. Use low-autofluorescence plates. | Compounds that fluoresce at the same wavelength as the reporter will increase the background. |
| Contaminated Reagents or Equipment | Use sterile, nuclease-free water and reagents. Check for fluorescent contaminants in the thermal cycler block if applicable. | Contamination can introduce fluorescent or interfering substances. |
Guide 3: Inconsistent or Non-Reproducible Results
Problem: Significant variability is observed in the results between different wells, plates, or experimental days.
| Potential Cause | Recommended Solution | Rationale |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating. Allow plates to sit at room temperature for a period before incubation to ensure even cell distribution. | Uneven cell density across the plate will lead to variable responses. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or buffer. | "Edge effects" are a well-known source of variability in plate-based assays. |
| Variability in Reagent Addition | Use calibrated multichannel pipettes or automated liquid handlers for reagent addition to ensure consistency across the plate. | Precise and consistent addition of reagents is critical for reproducibility. |
| Fluctuations in Temperature and CO2 | Ensure incubators are properly calibrated and provide a stable environment. Minimize the time plates are outside the incubator. | Changes in temperature and CO2 can affect cell health and assay performance. |
| Batch-to-Batch Reagent Variability | Qualify new batches of critical reagents (e.g., serum, antibodies, cells) to ensure they perform similarly to previous batches. | Reagent variability is a significant source of long-term irreproducibility. |
Experimental Protocols & Data
Example Protocol: Calcium Flux Assay for this compound
This protocol provides a general framework for a calcium flux assay using a fluorescent calcium indicator.
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human M3 muscarinic receptor in a suitable growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at an optimized density (e.g., 30,000-50,000 cells/well) and incubate for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the growth medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a reference antagonist in assay buffer.
-
Prepare the agonist (e.g., carbachol) at a concentration of 2X the final desired EC80 concentration.
-
After incubation, add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
Signal Measurement:
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for several seconds.
-
Inject the agonist into the wells and immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Representative Quantitative Data
The following table summarizes hypothetical data from a well-optimized calcium flux assay.
| Parameter | Value | Notes |
| Agonist (Carbachol) EC50 | 15 nM | Determined from a separate agonist dose-response curve. |
| Agonist Concentration Used in Assay | 100 nM (approx. EC80) | Provides a robust signal for inhibition studies. |
| This compound IC50 | 2.5 nM | This value is dependent on the agonist concentration. |
| Z'-factor | > 0.7 | Indicates a high-quality assay with a good signal window and low variability. |
| Signal-to-Background Ratio | > 10 | Ratio of the mean signal of the agonist control to the mean signal of the no-agonist control. |
Visualizations
Caption: M3 muscarinic receptor signaling pathway.
Caption: Typical workflow for a calcium flux assay.
Caption: Troubleshooting flowchart for functional assays.
References
selecting appropriate controls for trospium chloride in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate controls and troubleshooting in vitro experiments involving trospium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It binds with high affinity to M1, M2, and M3 receptor subtypes, blocking the effects of acetylcholine.[2] This antagonism leads to the relaxation of smooth muscles, such as those in the urinary bladder.[3][4] this compound is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier.[1]
Q2: Which cell lines are suitable for in vitro studies of this compound?
A2: Chinese Hamster Ovary (CHO) cells stably expressing specific human muscarinic receptor subtypes (e.g., CHO-M2, CHO-M3) are commonly used. These cell lines provide a controlled system to study the interaction of this compound with individual receptor subtypes. U2OS cells, a human osteosarcoma cell line, can also be engineered to express tagged muscarinic receptors for visualization assays.
Q3: What are appropriate positive and negative controls for in vitro experiments with this compound?
A3:
-
Positive Controls (Antagonists): Atropine (a classic non-selective muscarinic antagonist), oxybutynin, and tolterodine are suitable positive controls. They have well-characterized affinities for muscarinic receptors and allow for comparison of potency.
-
Positive Controls (Agonists): Acetylcholine, carbachol, or oxotremorine can be used to stimulate the muscarinic receptors before testing the antagonistic effect of this compound.
-
Negative Controls: The vehicle used to dissolve this compound and other compounds (e.g., DMSO, PBS) should be used as a negative control to account for any effects of the solvent on the assay.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound and control compounds for specific muscarinic receptor subtypes.
Materials:
-
Cell membranes from CHO cells expressing the muscarinic receptor subtype of interest (M2 or M3).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound and control compounds (atropine, oxybutynin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize CHO cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (for non-specific binding).
-
50 µL of various concentrations of the test compound (this compound or controls).
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Agonist-Induced Calcium Flux in CHO Cells
This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in CHO cells expressing M3 muscarinic receptors.
Materials:
-
CHO-M3 cells.
-
Cell culture medium (e.g., DMEM/F12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
This compound and control antagonists.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed CHO-M3 cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound or control antagonists for 15-30 minutes at 37°C.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject a pre-determined concentration of the agonist (e.g., carbachol at its EC80) into each well.
-
Data Recording: Immediately after agonist injection, record the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |
| This compound | ~8.9 | ~9.3 | ~9.4 | ~8.8 | ~8.2 |
| Atropine | ~8.9 - 9.2 | ~8.9 - 9.3 | ~9.0 - 9.3 | ~8.8 - 9.1 | ~8.6 - 8.9 |
| Oxybutynin | ~8.1 - 8.6 | ~7.8 - 8.2 | ~8.5 - 8.9 | ~8.0 | ~8.3 |
| Tolterodine | ~8.4 | ~8.6 | ~8.8 | ~8.2 | ~8.5 |
Note: pKi = -log(Ki). Higher pKi values indicate higher binding affinity. Values are approximate and can vary depending on experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or cell health issues. | Ensure a homogenous cell suspension before plating. Calibrate pipettes regularly. Check cell viability before starting the experiment. |
| High Background Signal in Negative Controls | Nonspecific binding of the detection agent, autofluorescence of cells or compounds. | Add a blocking agent (e.g., BSA) to the assay buffer. Check for autofluorescence of cells and compounds separately. |
| No or Weak Response to Agonist | Low receptor expression, inactive agonist, or suboptimal assay conditions. | Verify receptor expression levels. Use a fresh, validated batch of agonist. Optimize incubation times, temperature, and buffer composition. |
| Inconsistent IC50/Ki Values | Issues with compound concentration, incubation time not reaching equilibrium, or problems with the radioligand. | Prepare fresh serial dilutions of compounds for each experiment. Perform time-course experiments to determine the optimal incubation time. Check the purity and specific activity of the radioligand. |
Visualizations
Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trospium Chloride In Vitro Activity & Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro activity of trosp-ium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the extent of trospium chloride binding to plasma proteins?
A1: In vitro studies have shown that this compound's binding to human serum proteins ranges from 50% to 85%.[1] Some sources indicate a more specific range of 40% to 60% at therapeutic concentrations, suggesting it is not a highly protein-bound drug.[1] This moderate binding affinity implies that changes in plasma protein concentrations could influence the free fraction of the drug.
Q2: Which serum proteins does this compound primarily bind to?
Q3: How does the presence of serum proteins in cell culture media affect the in vitro activity of this compound?
A3: The presence of serum proteins in cell culture media can significantly impact the observed in vitro activity of this compound. Since only the unbound (free) fraction of a drug is available to interact with its target receptors, protein binding will reduce the effective concentration of this compound at the muscarinic receptors in your assay.[1] This can lead to a rightward shift in the concentration-response curve, resulting in a higher apparent half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Q4: Can I predict the impact of serum protein binding on my in vitro results?
A4: Yes, it is possible to predict and quantify the effect of serum protein binding by performing an IC50 shift analysis. This involves measuring the IC50 of this compound in the absence and presence of varying concentrations of serum or purified serum proteins (like HSA or AAG). A simple method exists to determine the dissociation constant for the drug-serum protein complex from these shifts in apparent IC50 values.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent concentrations of serum (e.g., Fetal Bovine Serum - FBS) in the cell culture media.- Lot-to-lot variability in serum composition.- Differences in incubation times, allowing for varying degrees of drug-protein equilibrium. | - Standardize the serum concentration in all assays.- If possible, use a single, large batch of serum for a series of experiments.- Ensure consistent pre-incubation times for the drug with the serum-containing media before adding to the cells. |
| Observed IC50 is significantly higher than expected from literature values. | - The literature value may have been determined in a serum-free buffer, while your assay contains serum.- High levels of protein binding are reducing the free drug concentration. | - Review the experimental conditions of the cited literature. If they used serum-free conditions, consider performing your assay under similar conditions for a direct comparison.- To determine the true potency, you can calculate the free fraction of this compound in your media and adjust the IC50 accordingly. |
| Difficulty in achieving complete inhibition at high this compound concentrations. | - At high concentrations, the drug may be saturating the binding sites on the serum proteins, leading to a non-linear relationship between total and free drug concentrations.- Non-specific binding of the drug to the assay plates or other components. | - Consider reducing the serum concentration if feasible for your cell line.- Pre-treat assay plates with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding. |
Quantitative Data Summary
The following table summarizes the known protein binding data for this compound. Note the absence of specific binding affinities (Kd) in the current literature.
| Parameter | Value | Reference |
| Plasma Protein Binding | 50% - 85% | [1] |
| Plasma Protein Binding (at therapeutic doses) | 40% - 60% | [1] |
| Likely Primary Binding Protein | Alpha-1-Acid Glycoprotein (AAG) | Inferred from chemical properties |
| Likely Secondary Binding Protein | Human Serum Albumin (HSA) | Inferred from chemical properties |
Experimental Protocols
Protocol 1: Determination of this compound Protein Binding using Equilibrium Dialysis
This protocol provides a general method for determining the percentage of this compound bound to serum proteins.
Materials:
-
This compound
-
Human serum or a solution of purified human serum albumin (HSA) and/or alpha-1-acid glycoprotein (AAG) in phosphate-buffered saline (PBS)
-
Equilibrium dialysis device (e.g., RED device)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS for quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute to the desired concentration in PBS.
-
Add the this compound solution to the donor chamber of the equilibrium dialysis device containing the serum or protein solution.
-
Add an equal volume of PBS to the receiver chamber.
-
Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be optimized).
-
After incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in receiver chamber / Concentration in donor chamber
-
The percentage bound is then calculated as: % Bound = (1 - fu) * 100
Protocol 2: IC50 Shift Assay to Determine Impact of Serum Proteins
This protocol outlines the steps to measure the shift in this compound's IC50 in a functional assay (e.g., a muscarinic receptor-mediated calcium flux assay) due to protein binding.
Materials:
-
Cells expressing the target muscarinic receptor
-
This compound
-
Assay buffer (serum-free)
-
Assay buffer supplemented with a known concentration of human serum (e.g., 10%)
-
Agonist for the muscarinic receptor (e.g., carbachol)
-
Detection reagents for the specific assay readout (e.g., a fluorescent calcium indicator)
Procedure:
-
Assay without Serum:
-
Prepare a serial dilution of this compound in the serum-free assay buffer.
-
Plate the cells and allow them to adhere.
-
Pre-incubate the cells with the different concentrations of this compound for a set period.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of carbachol).
-
Measure the cellular response using the appropriate detection method.
-
Plot the response against the this compound concentration and determine the IC50 value using non-linear regression.
-
-
Assay with Serum:
-
Repeat the entire procedure from step 1, but this time prepare the this compound serial dilutions in the assay buffer supplemented with human serum.
-
-
Data Analysis:
-
Compare the IC50 value obtained in the presence of serum to the IC50 value obtained in the absence of serum. The ratio of these values (IC50 with serum / IC50 without serum) provides a measure of the impact of protein binding on the apparent potency of this compound.
-
Visualizations
References
best practices for long-term storage of trospium chloride solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of trospium chloride solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for a prepared this compound stock solution?
For optimal long-term stability of this compound stock solutions, it is recommended to aliquot the solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. For storage, the following conditions are advised:
-
Store at -80°C for up to 6 months.[1]
-
For shorter durations, storage at -20°C for up to 1 month is acceptable.[1] Solutions should be kept in tightly sealed containers to protect from moisture.[1]
Q2: What solvents are recommended for preparing this compound solutions?
This compound is highly soluble in water (exceeding 50 mg/mL) and freely soluble in methanol.[2][3] For analytical purposes, such as HPLC, diluents often consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The choice of solvent will depend on the specific experimental requirements.
Q3: How does pH affect the stability of this compound in an aqueous solution?
The stability of this compound is significantly influenced by pH. It is an ester and is susceptible to hydrolysis.
-
Alkaline conditions: this compound degrades rapidly in alkaline solutions. Studies have shown complete degradation when refluxed with 0.1M sodium hydroxide (NaOH).
-
Acidic conditions: The compound also shows moderate degradation under acidic conditions (e.g., in the presence of 0.1M hydrochloric acid [HCl]).
-
Neutral pH: While more stable than at alkaline or strongly acidic pH, hydrolysis can still occur over time. For maximum stability in aqueous solutions, a slightly acidic to neutral pH is generally preferable, though specific long-term stability data at various pH values is limited.
Q4: Is this compound solution sensitive to light?
Forced degradation studies have shown that this compound is largely stable under photolytic stress conditions (e.g., exposure to UV light at 365 nm). However, as a general best practice for all chemical solutions, it is recommended to store them protected from light to minimize the risk of any potential photodegradation over extended periods.
Q5: What are the primary degradation products of this compound?
The major degradation pathway for this compound is the hydrolysis of its ester bond. This process results in the formation of two primary degradation products:
-
Benzilic acid
-
Azoniaspironortropanol (also referred to as nortropane-spiro-pyrrolidinium)
These degradation products are the same under both acidic and alkaline stress conditions.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC analysis of a stored this compound solution.
-
Possible Cause 1: Degradation. Your solution may have degraded due to improper storage conditions. Hydrolysis is the most likely cause, especially if the solution was stored at room temperature, at an inappropriate pH (particularly alkaline), or for an extended period.
-
Troubleshooting Steps:
-
Verify the storage conditions (temperature, duration) of your solution against the recommended guidelines (-20°C for up to 1 month, -80°C for up to 6 months).
-
Check the pH of your solution if it is aqueous. An alkaline pH will accelerate degradation.
-
Prepare a fresh solution from solid this compound and re-run the analysis to compare with the stored solution.
-
If degradation is confirmed, discard the old solution and ensure proper storage of new stock solutions.
-
Problem: My experimental results are inconsistent when using a this compound solution that has been stored for some time.
-
Possible Cause: Change in Concentration due to Degradation. The active concentration of this compound in your solution may have decreased over time, leading to variability in your experimental outcomes.
-
Troubleshooting Steps:
-
Quantify the concentration of your stored solution using a validated analytical method like HPLC to determine if the concentration has changed from its initial value.
-
Review the solution's storage history. Repeated freeze-thaw cycles or prolonged storage at temperatures above -20°C can lead to degradation.
-
It is best practice to use freshly prepared solutions or solutions that have been stored under validated conditions for quantitative experiments.
-
Data on Stability of this compound Solutions
The following table summarizes the stability of this compound under various conditions, primarily derived from forced degradation studies. These studies use accelerated conditions to identify potential degradation pathways.
| Parameter | Condition | Observation | Reference |
| Temperature | -80°C | Stable for up to 6 months (stock solution). | |
| -20°C | Stable for up to 1 month (stock solution). | ||
| 50°C | Moderate degradation observed. | ||
| 80°C | Complete degradation observed. | ||
| pH / Hydrolysis | Acidic (0.1M HCl, 45 min) | Moderate degradation. | |
| Alkaline (0.001M NaOH) | Moderate degradation. | ||
| Alkaline (0.1M NaOH) | Complete degradation. | ||
| Oxidation | 1% - 3% H₂O₂ | Stable. | |
| Photostability | UV light (365 nm) | Stable. |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the stability of this compound and separating it from its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Triethylamine
-
Ortho-phosphoric acid
-
Water (HPLC grade)
-
Hydrochloric acid (0.1M)
-
Sodium hydroxide (0.1M)
-
Hydrogen peroxide (3%)
2. Chromatographic Conditions:
-
Column: Xterra RP18 (250 x 4.6mm, 5µm particle size) or equivalent C18 column.
-
Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., 0.05M potassium dihydrogen phosphate with triethylamine, pH adjusted to 4.0 with ortho-phosphoric acid) in a ratio such as 65:35 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20-50 µL.
-
Column Temperature: 40°C.
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve this compound in the mobile phase or a suitable diluent (e.g., a mixture of buffer and acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 50-150 µg/mL).
4. Forced Degradation Study Procedure:
-
Acid Hydrolysis: Mix the stock solution with 0.1M HCl and heat (e.g., at 60-80°C) for a specified time. Cool and neutralize with NaOH before dilution and injection.
-
Base Hydrolysis: Mix the stock solution with 0.1M NaOH and heat for a specified time. Cool and neutralize with HCl before dilution and injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time before dilution and injection.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C) for a specified time. Cool before dilution and injection.
-
Photolytic Degradation: Expose the solution to UV light (e.g., in a photostability chamber) for a specified duration before dilution and injection.
5. Analysis:
-
Inject the prepared standard solutions to establish the calibration curve.
-
Inject the stressed samples and analyze the resulting chromatograms.
-
The stability of this compound is determined by the percentage of the drug remaining and the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Troubleshooting workflow for issues with stored this compound solutions.
Caption: Hydrolytic degradation pathway of this compound.
References
Validation & Comparative
In Vitro Potency Showdown: Trospium Chloride vs. Oxybutynin in Bladder Tissue
A Comparative Analysis for Researchers and Drug Development Professionals
The management of overactive bladder (OAB) syndrome frequently relies on anticholinergic agents that target muscarinic receptors in the detrusor muscle. Among the established treatments, trospium chloride and oxybutynin are widely utilized. This guide provides a detailed in vitro comparison of their potency, drawing upon experimental data from receptor binding and functional tissue studies to inform preclinical research and drug development efforts.
Quantitative Comparison of In Vitro Potency
The relative potency of this compound and oxybutynin has been assessed through various in vitro assays, primarily focusing on their affinity for muscarinic receptors and their functional inhibition of bladder muscle contraction. The data consistently indicates that this compound exhibits a higher potency in functional assays compared to oxybutynin.
| Parameter | Drug | Tissue/Cell Line | Value | Reference |
| EC50 (Reversion of Carbachol-induced Tension) | This compound | Porcine Detrusor Muscle | 0.006 µmol/L | [1] |
| Oxybutynin | Porcine Detrusor Muscle | 25 µmol/L | [1] | |
| IC50 (Inhibition of Electrical Field Stimulation) | This compound | Porcine Detrusor Muscle | Not explicitly stated, but described as more potent than oxybutynin | [1] |
| Oxybutynin | Porcine Detrusor Muscle | Not explicitly stated | [1] | |
| Ki (Receptor Binding Affinity) | This compound | Human Bladder Detrusor | 3.6 nM | |
| Oxybutynin | Human Bladder Detrusor | 0.85 nM | [2] | |
| This compound | Human Bladder Mucosa | 0.4 nM | ||
| Oxybutynin | Human Bladder Mucosa | 0.7 nM | ||
| pKD (Functional Antagonist Affinity) | This compound | Porcine Detrusor | 9.30 ± 1.07 | |
| Oxybutynin | Porcine Detrusor | 7.44 ± 1.00 | ||
| This compound | Porcine Urothelium & Lamina Propria | 8.46 ± 0.43 | ||
| Oxybutynin | Porcine Urothelium & Lamina Propria | 7.32 ± 0.70 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Human bladder detrusor and mucosal tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the muscarinic receptors.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Assay Procedure:
-
The reaction mixture is prepared in a 96-well plate and includes:
-
A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzylate).
-
A range of concentrations of the unlabeled competitor drug (this compound or oxybutynin).
-
The prepared cell membrane suspension.
-
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Bladder Strip Contraction Assay (Functional Inhibition)
This assay measures the functional potency of an antagonist by its ability to inhibit the contraction of isolated bladder smooth muscle strips induced by a contractile agent (e.g., carbachol).
1. Tissue Preparation:
-
Bladder tissue (e.g., from guinea pig or pig) is dissected to obtain longitudinal strips of the detrusor muscle.
-
The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
2. Experimental Setup:
-
One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record changes in muscle tension.
-
The strips are allowed to equilibrate under a resting tension for a period of time.
3. Contraction and Inhibition:
-
A cumulative concentration-response curve is generated for a contractile agonist like carbachol to establish a baseline maximal contraction.
-
The tissue is then washed and incubated with a specific concentration of the antagonist (this compound or oxybutynin) for a set period.
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.
4. Data Analysis:
-
The antagonistic potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
-
Alternatively, the IC50 value, the concentration of the antagonist that causes a 50% inhibition of the maximal agonist-induced contraction, can be determined.
Visualizing the Mechanisms
To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided.
References
A Head-to-Head Comparison of Receptor Selectivity: Trospium Chloride vs. Tolterodine
In the landscape of antimuscarinic agents for the treatment of overactive bladder (OAB), trospium chloride and tolterodine are prominent therapeutic options. Their efficacy is primarily mediated through the blockade of muscarinic acetylcholine receptors in the bladder. However, their interaction with the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) dictates their broader pharmacological profile, including potential side effects. This guide provides a detailed, data-driven comparison of the receptor selectivity of this compound and tolterodine, aimed at researchers, scientists, and drug development professionals.
Muscarinic Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a key determinant of its potency and potential for off-target effects. The inhibitory constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity. A comparative analysis of the binding profiles of this compound and tolterodine reveals distinct characteristics.
Based on in vitro radioligand binding assays using Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant muscarinic receptors, this compound demonstrates a non-selective profile, binding with high and relatively equal affinity to all five muscarinic receptor subtypes.[1] In contrast, tolterodine, while also considered non-selective, exhibits some degree of preferential binding.[1][2]
The following table summarizes the binding affinities (as pKi values, the negative logarithm of the Ki) of this compound and tolterodine for the human M1-M5 muscarinic receptor subtypes. A higher pKi value corresponds to a higher binding affinity.
| Receptor Subtype | This compound (pKi) | Tolterodine (pKi) |
| M1 | 9.1 | 8.8 |
| M2 | 9.2 | 8.0 |
| M3 | 9.3 | 8.5 |
| M4 | 9.0 | 7.7 |
| M5 | 8.6 | 7.7 |
| Data sourced from a comparative study using CHO-K1 cells expressing human recombinant muscarinic receptors.[1] |
As the data indicates, this compound displays consistently high affinity across all five muscarinic subtypes. Tolterodine also binds with high affinity to M1 and M3 receptors but shows a comparatively lower affinity for M2, M4, and M5 receptors.
Signaling Pathways and Experimental Workflows
The interaction of these antagonists with muscarinic receptors blocks the downstream signaling cascades initiated by acetylcholine. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Caption: Comparative receptor binding profiles of this compound and Tolterodine.
The determination of these binding affinities relies on robust experimental workflows, most commonly competitive radioligand binding assays.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay used to determine the Ki values of this compound and tolterodine at human muscarinic receptors.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells, stably transfected with the gene for one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5), are cultured to confluence.
-
The cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled competitor drug (this compound or tolterodine).
-
Total binding is determined in the absence of a competitor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.
-
The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Off-Target Binding
Both this compound and tolterodine are reported to have negligible affinity for other neurotransmitter receptors, such as adrenergic, dopaminergic, serotonergic, and histaminergic receptors, at clinically relevant concentrations.[3] this compound also shows no affinity for nicotinic acetylcholine receptors. This high specificity for muscarinic receptors contributes to a lower incidence of certain side effects not related to muscarinic blockade.
Conclusion
References
A Head-to-Head Comparison of Trospium Chloride and Darifenacin in Bladder Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent antimuscarinic agents, trospium chloride and darifenacin, used in the management of overactive bladder (OAB). The following sections objectively evaluate their performance in preclinical bladder models, focusing on receptor binding affinity, functional potency in bladder tissue, and in vivo urodynamic effects. All quantitative data is supported by detailed experimental protocols to aid in the critical evaluation and replication of findings.
Overview of Compounds
This compound: A quaternary ammonium compound, this compound is a non-selective muscarinic receptor antagonist.[1] Its hydrophilic nature limits its ability to cross the blood-brain barrier, thereby reducing the potential for central nervous system (CNS) side effects.[1] It exhibits a broad binding profile, showing high and similar affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5).[1]
Darifenacin: A potent and competitive muscarinic receptor antagonist, darifenacin is distinguished by its high selectivity for the M3 receptor subtype.[2][3] The M3 receptor is the primary mediator of bladder smooth muscle (detrusor) contraction. This selectivity is hypothesized to offer a favorable therapeutic window, with potent effects on the bladder and a reduced potential for side effects associated with the blockade of other muscarinic receptor subtypes, such as M1 (implicated in cognitive function) and M2 (involved in cardiac regulation).
Comparative Data Presentation
The following tables summarize the quantitative performance of this compound and darifenacin across key preclinical assays.
Table 1: Muscarinic Receptor Binding Affinity
This table presents the binding affinities (pKi) of each compound for the five human muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a stronger binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| This compound | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 | Non-selective |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | M3-selective |
| Data sourced from competitive binding assays using CHO-K1 cell lines expressing human recombinant muscarinic receptors. |
Darifenacin demonstrates a clear preference for the M3 receptor, with a 59-fold higher selectivity for M3 over M2 and M4 receptors. In contrast, this compound shows nearly equipotent affinity across the M1, M2, and M3 subtypes.
Table 2: Functional Potency in Porcine Bladder Tissue
This table displays the functional antagonist potency (pKD) of the compounds in inhibiting carbachol-induced contractions in isolated porcine bladder detrusor and urothelium with lamina propria (U&LP) tissues. The pKD is an estimate of the equilibrium dissociation constant.
| Compound | Detrusor (pKD ± SEM) | Urothelium & Lamina Propria (pKD ± SEM) |
| This compound | 9.30 ± 1.07 | 8.46 ± 0.43 |
| Darifenacin | 7.95 ± 1.19 | 7.97 ± 0.54 |
| Data from in vitro organ bath studies on porcine bladder strips. |
In this functional assay, this compound exhibited the highest estimated affinity (pKD) in the detrusor muscle.
In Vivo Urodynamic Effects in Animal Models
Direct head-to-head in vivo studies comparing this compound and darifenacin in the same animal model were not identified. However, individual studies provide insight into their urodynamic effects.
This compound: In a study using decerebrated dogs, intravenous administration of this compound demonstrated a significant decrease in maximum bladder pressure at doses of 0.03, 0.1, and 0.3 mg/kg. An increase in residual urine was noted at the 0.3 mg/kg dose, consistent with its antimuscarinic action on the emptying phase of micturition.
Darifenacin: In a rabbit model of overactive bladder, intravenous darifenacin (0.003–0.09 mg/kg) acted as a potent inhibitor of the frequency of non-voiding contractions. A separate study in female Sprague-Dawley rats showed that intravenous darifenacin (0.1 mg/kg) significantly reduced bladder afferent nerve activity in both Aδ and C fibers, suggesting an additional sensory mechanism of action beyond its direct effect on the detrusor muscle.
Experimental Protocols
Muscarinic Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of test compounds for cloned human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cell lines stably expressing individual human recombinant M1, M2, M3, M4, or M5 receptors are utilized.
-
Membrane Preparation: Cell membranes are harvested and prepared for the binding assay.
-
Competition Binding: The assay is conducted in a HEPES buffer (20 mM, pH 7.4). Membranes are incubated with a specific concentration of the radioligand [N-methyl-³H]-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Antagonist Addition: Competition experiments are performed by adding increasing concentrations of the unlabeled antagonists (darifenacin or this compound) across a range of 12 concentrations.
-
Incubation: The reaction mixture is incubated at 20°C to reach equilibrium.
-
Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured by scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration (1 µM) of atropine. IC50 values (the concentration of antagonist that inhibits 50% of specific radioligand binding) are calculated from the competition curves. Ki values are then derived from the IC50 values using the Cheng-Prusoff equation.
In Vitro Bladder Strip Contractility Assay
Objective: To assess the functional antagonist activity of test compounds on agonist-induced contractions of bladder smooth muscle.
Methodology:
-
Tissue Preparation: Urinary bladders are harvested from euthanized animals (e.g., rats, pigs) and placed in cold, aerated Krebs solution. The bladder is dissected to isolate strips of detrusor smooth muscle, approximately 2 x 8 mm.
-
Organ Bath Setup: Each tissue strip is mounted in an organ bath chamber containing warmed (37°C) and aerated (95% O₂ / 5% CO₂) Krebs solution. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer to record contractile tension.
-
Equilibration: Tissues are allowed to equilibrate under a stable resting tension (e.g., 5 mN) for a period of approximately 60 minutes.
-
Contraction Induction: A cumulative concentration-response curve is generated for a muscarinic agonist, typically carbachol, to establish a baseline contractile response.
-
Antagonist Incubation: In parallel experiments, bladder strips are pre-incubated with a fixed concentration of the antagonist (this compound or darifenacin) for a set period (e.g., 10-20 minutes) to allow for tissue penetration and receptor binding.
-
Challenge with Agonist: Following incubation with the antagonist, a second cumulative concentration-response curve for carbachol is generated.
-
Data Analysis: The potency of the antagonist is determined by the degree of the rightward shift in the carbachol concentration-response curve. The estimated dissociation constant (KD) or pKD (-log KD) is calculated to quantify the functional affinity of the antagonist.
Visualized Pathways and Workflows
Caption: M3 receptor signaling pathway in bladder smooth muscle and antagonist action.
Caption: Workflow for in vitro bladder strip contractility assay.
Caption: Comparison of muscarinic receptor selectivity profiles.
Summary and Conclusion
The experimental data from preclinical bladder models reveal a distinct pharmacological difference between this compound and darifenacin.
-
Darifenacin is a highly M3-selective muscarinic antagonist. Its focused activity on the primary receptor responsible for detrusor contraction may offer a targeted therapeutic approach.
-
This compound is a non-selective muscarinic antagonist, demonstrating high and roughly equal affinity for all muscarinic receptor subtypes. Functionally, it is a potent inhibitor of bladder detrusor contractions in vitro.
The choice between a selective (darifenacin) and a non-selective (this compound) antagonist for further development or research may depend on the specific therapeutic goals and the desired balance between efficacy and potential side-effect profile. The detailed protocols and comparative data provided in this guide serve as a foundational resource for making such informed decisions in the field of urological pharmacology.
References
- 1. Comparison of 5 Different Rat Models to Establish a Standard Animal Model for Research Into Interstitial Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of this compound on the lower urinary tract function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of darifenacin on overactive bladders in female and male rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Peripheral Selectivity of Trospium Chloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo peripheral selectivity of trospium chloride with other anticholinergic agents used for the treatment of overactive bladder (OAB). By summarizing key experimental data and detailing methodologies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the pharmacological profile of this compound.
Executive Summary
This compound, a quaternary amine anticholinergic agent, exhibits a high degree of peripheral selectivity due to its physicochemical properties and interaction with the blood-brain barrier (BBB). Unlike tertiary amines such as oxybutynin, this compound is highly hydrophilic and is a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB.[1][2] These characteristics significantly limit its ability to cross into the central nervous system (CNS), thereby reducing the incidence of CNS-related side effects commonly associated with anticholinergic therapies.[1][3][4] In vivo studies in both animal models and humans consistently demonstrate significantly lower brain concentrations of this compound compared to more lipophilic agents, supporting its favorable safety profile for OAB treatment.
Comparative Data on CNS Penetration and Effects
The following tables summarize quantitative data from in vivo studies, highlighting the differences in CNS penetration and effects between this compound and other anticholinergic agents.
Table 1: Brain Penetration of Anticholinergic Agents in Mice
| Drug | Dosage and Administration | Brain Concentration (ng/g) | Brain/Plasma Ratio | Key Findings | Reference |
| This compound | 1 mg/kg, oral | ~1 | Not specified | Brain concentrations were almost 200-fold lower than oxybutynin. | |
| Oxybutynin | 1 mg/kg, oral | ~200 | Not specified | Significantly higher brain penetration compared to this compound. | |
| This compound | 1 mg/kg, intravenous | 13 ± 2 (adult), 8 ± 4 (aged) | Not different between age groups | Low capability of permeating the BBB; brain concentrations did not increase with age. |
Table 2: Effects of Anticholinergic Agents on Central Nervous System Activity in Humans (Quantitative EEG Studies)
| Drug | Dosage | Key Findings on EEG Activity | Reference |
| This compound | 15 mg tid, oral | Did not induce changes in qEEG power in five of six frequency bands; minimal CNS anticholinergic activity. | |
| Oxybutynin | 5 mg tid, oral | Caused significant power reductions in four frequency bands (theta, alpha 1, alpha 2, and beta 1), indicating CNS effects. | |
| Tolterodine | 2 mg bid, oral | Limited effects on qEEG activity, comparable to this compound. | |
| This compound | Intravenous and oral administration | No statistically significant changes in alpha and beta1 activity. | |
| Oxybutynin | Oral administration | Statistically significant decreases in alpha and beta1 activity. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to allow for critical assessment and replication.
Animal Study: Comparative Brain Penetration in Mice
-
Objective: To compare the tissue distribution and brain penetration of this compound and oxybutynin.
-
Animal Model: Wild-type and P-glycoprotein deficient (mdr1a/b knockout) mice.
-
Drug Administration: Radio-labeled this compound and oxybutynin were administered orally at a dose of 1 mg/kg.
-
Sample Collection: Tissues, including the brain, were collected and analyzed 12 hours after administration.
-
Analysis: Absolute drug concentrations in the brain and other tissues were quantified to determine the extent of BBB penetration.
-
Key Findings: This protocol revealed that brain concentrations of oxybutynin were approximately 200-fold higher than those of this compound at an equivalent oral dose. It also demonstrated that P-gp restricts the brain entry of this compound, but not oxybutynin.
Human Study: Quantitative Electroencephalography (qEEG) Analysis
-
Objective: To investigate the potential CNS adverse effects of this compound, oxybutynin, and tolterodine.
-
Study Design: Randomized, single-blind, parallel-group study.
-
Participants: 64 young, healthy male volunteers.
-
Drug Administration: Clinically recommended daily doses were administered on a single day:
-
This compound: 15 mg three times a day (tid)
-
Oxybutynin: 5 mg tid
-
Tolterodine: 2 mg twice a day (bid) and once placebo
-
Placebo
-
-
Data Collection: qEEG was recorded prior to and up to 4 hours after each drug intake under three conditions: at rest with eyes open, eyes closed, and under mental demand.
-
Analysis: Changes in the qEEG power across different frequency bands (delta, theta, alpha 1, alpha 2, beta 1, and beta 2) were analyzed and compared between treatment groups and placebo.
-
Key Findings: This study demonstrated that oxybutynin caused significant changes in qEEG activity, indicative of CNS effects, while this compound and tolterodine showed minimal to no significant changes compared to placebo.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing BBB penetration.
Caption: Anticholinergic signaling pathway.
References
Unraveling the Antagonism: A Comparative Schild Analysis of Trospium Chloride at Muscarinic Receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a drug at its target is paramount. This guide provides a comparative analysis of trospium chloride's antagonism at muscarinic acetylcholine receptors (mAChRs), benchmarked against other common antimuscarinic agents, oxybutynin and tolterodine. Leveraging available binding affinity data and principles of Schild analysis, this document offers a quantitative comparison to inform preclinical and clinical research.
This compound is a non-selective muscarinic antagonist widely used in the treatment of overactive bladder. Its therapeutic effect is achieved by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors in the bladder's detrusor muscle, thereby reducing involuntary contractions. A thorough characterization of its antagonistic properties across the five muscarinic receptor subtypes (M1-M5) is crucial for a comprehensive understanding of its efficacy and potential side-effect profile.
The Power of Schild Analysis
Schild analysis is a cornerstone of quantitative pharmacology, providing a robust method to determine the affinity of a competitive antagonist for its receptor. The analysis yields two key parameters: the pA2 value and the Schild slope. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates a greater affinity of the antagonist for the receptor. The Schild slope, under ideal conditions of competitive antagonism, should be equal to 1. Deviations from unity can suggest non-competitive interactions or experimental artifacts.
Comparative Antagonist Affinity at Muscarinic Receptor Subtypes
The following tables summarize the available binding affinity data for this compound, oxybutynin, and tolterodine at human muscarinic receptor subtypes. This data provides a basis for comparing their potency and selectivity.
| Muscarinic M1 Receptor | This compound | Oxybutynin | Tolterodine |
| pKi | 8.46 | 8.10 | 8.82 |
| Schild Slope | Not Reported | Not Reported | Not Reported |
| Muscarinic M2 Receptor | This compound | Oxybutynin | Tolterodine |
| pKi | 8.96 | 7.92 | 9.00 |
| Schild Slope | Not Reported | Not Reported | Not Reported |
| Muscarinic M3 Receptor | This compound | Oxybutynin | Tolterodine |
| pKi | 9.00 | 8.89 | 8.52 |
| pA2 | Not Reported | 8.4 | 8.6 |
| Schild Slope | Not Reported | 1.0 | 0.97 |
| Muscarinic M4 Receptor | This compound | Oxybutynin | Tolterodine |
| pKi | 8.85 | 8.24 | 8.60 |
| Schild Slope | Not Reported | Not Reported | Not Reported |
| Muscarinic M5 Receptor | This compound | Oxybutynin | Tolterodine |
| pKi | 8.22 | 7.70 | 8.30 |
| pA2 | Not Reported | 6.4 | Not Reported |
| Schild Slope | Not Reported | Not Reported | Not Reported |
Note: pKi values are derived from radioligand binding assays and represent the negative logarithm of the inhibition constant. Under the assumption of simple competitive antagonism, pKi is theoretically equal to pA2. The pA2 and Schild slope values for oxybutynin and tolterodine at the M3 receptor were determined from functional studies on guinea-pig bladder. The pA2 for oxybutynin at the M5 receptor was estimated from a single antagonist concentration.
Experimental Protocols
The data presented in the tables above are derived from in vitro studies using various experimental setups. Below are generalized protocols representative of the methodologies used to obtain such data.
Radioligand Binding Assays (for pKi determination)
-
Cell Lines/Tissues: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably transfected with the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are commonly used. Alternatively, tissue homogenates from organs rich in specific receptor subtypes (e.g., human bladder detrusor) can be utilized.
-
Radioligand: A radiolabeled muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS), is used to label the muscarinic receptors.
-
Procedure:
-
Cell membranes or tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the competing antagonist (this compound, oxybutynin, or tolterodine).
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant. The pKi is the negative logarithm of the Ki.
Functional Assays and Schild Analysis (for pA2 determination)
-
Tissue Preparation: Isolated tissue strips, such as guinea-pig or human bladder detrusor smooth muscle, are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Agonist: A stable muscarinic agonist, such as carbachol or acetylcholine (in the presence of a cholinesterase inhibitor), is used to induce tissue contraction.
-
Procedure:
-
After an equilibration period, cumulative concentration-response curves to the agonist are constructed in the absence and presence of at least three different concentrations of the antagonist (e.g., tolterodine).
-
The antagonist is allowed to equilibrate with the tissue for a predetermined time before constructing the agonist concentration-response curve.
-
The contractile responses are measured using an isometric force transducer.
-
-
Data Analysis:
-
The concentration of the agonist required to produce 50% of the maximal response (EC50) is determined for each curve.
-
The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 in its absence.
-
A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined as the x-intercept of the Schild regression line, and the slope of the line is the Schild slope.
-
Visualizing the Concepts
To better understand the experimental and signaling frameworks, the following diagrams are provided.
Discussion and Conclusion
The compiled data indicates that this compound is a potent, non-selective muscarinic antagonist with high affinity for M1, M2, M3, and M4 receptors, and slightly lower affinity for the M5 subtype. Its affinity profile is broadly similar to that of tolterodine, another non-selective antagonist. In contrast, oxybutynin shows some preference for the M3 and M1 subtypes over the M2 subtype.
The high affinity of this compound for the M3 receptor is consistent with its therapeutic efficacy in overactive bladder, as M3 receptors are the primary mediators of detrusor muscle contraction. Its interaction with other muscarinic subtypes may contribute to its side-effect profile. For instance, antagonism of M1 receptors in the central nervous system can lead to cognitive impairment, although this compound, as a quaternary amine, has limited ability to cross the blood-brain barrier. Blockade of M2 receptors in the heart can potentially affect heart rate.
While the provided pKi values offer a valuable comparison of the intrinsic affinities of these antagonists, it is important to note that they are derived from binding assays and do not fully capture the functional consequences of receptor blockade in a physiological system. Direct Schild analysis in functional assays provides a more definitive measure of competitive antagonism. The absence of a comprehensive Schild analysis dataset for this compound across all muscarinic subtypes represents a knowledge gap in the literature.
A Comparative Study of Trospium Chloride and Atropine on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of trospium chloride and atropine on smooth muscle, supported by experimental data. Both agents are muscarinic receptor antagonists, but they exhibit differences in their receptor affinity, selectivity, and clinical profiles. This document aims to be a valuable resource for researchers and professionals in drug development by presenting a concise yet comprehensive overview of their comparative pharmacology.
Executive Summary
This compound and atropine are competitive antagonists of acetylcholine at muscarinic receptors, leading to the relaxation of smooth muscle. While both drugs effectively inhibit cholinergic nerve-mediated smooth muscle contraction, their pharmacological profiles differ. This compound, a quaternary ammonium compound, exhibits a degree of selectivity for M2 and M3 receptors and has limited ability to cross the blood-brain barrier. Atropine, a tertiary amine, is a non-selective muscarinic antagonist that readily enters the central nervous system. These differences in receptor affinity and pharmacokinetics translate to distinct therapeutic applications and side-effect profiles.
Data Presentation: Comparative Antagonist Affinity
The following table summarizes the antagonist affinity (pA2 and pKi values) of this compound and atropine for muscarinic receptors in various smooth muscle tissues. Higher pA2 and pKi values indicate greater antagonist potency.
| Parameter | Drug | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Tissue/System | Reference |
| pKi | This compound | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 | Human recombinant receptors (CHO-K1 cells) | [1] |
| pKi | Atropine | 8.9 | 9.2 | 9.2 | 8.9 | 9.0 | Recombinant human muscarinic receptors | [2] |
| IC50 (nM) | Atropine | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 | Muscarinic acetylcholine receptor | [3] |
| pA2 | Atropine | - | - | - | - | - | Guinea-pig gastric smooth muscle (vs. bethanechol) | [1][4] |
| pA2 | Atropine | - | - | - | - | - | Guinea-pig urinary bladder |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action and Signaling Pathway
Both this compound and atropine exert their effects by competitively blocking the binding of acetylcholine to muscarinic receptors on the surface of smooth muscle cells. The predominant muscarinic receptor subtype mediating smooth muscle contraction is the M3 receptor, which is coupled to the Gq protein.
Upon acetylcholine binding, the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. DAG, along with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms.
This compound and atropine, by blocking the initial binding of acetylcholine, prevent this entire signaling cascade, leading to smooth muscle relaxation.
Caption: Muscarinic Receptor Signaling Pathway in Smooth Muscle.
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contractility
A common method to assess the effects of this compound and atropine on smooth muscle is the isolated organ bath technique.
1. Tissue Preparation:
-
Smooth muscle strips (e.g., from guinea pig ileum, bladder, or trachea) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity.
2. Equilibration:
-
The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram), with regular washing with fresh physiological salt solution.
3. Agonist-Induced Contraction:
-
A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol or acetylcholine) to establish a baseline contractile response.
4. Antagonist Incubation:
-
The tissue is washed, and then incubated with a specific concentration of the antagonist (this compound or atropine) for a predetermined period (e.g., 30-60 minutes).
5. Repeat Agonist Response:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
6. Data Analysis:
-
The rightward shift in the agonist concentration-response curve caused by the antagonist is quantified to determine the antagonist's potency, often expressed as a pA2 value derived from a Schild plot.
Caption: Isolated Organ Bath Experimental Workflow.
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a drug for a specific receptor subtype.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the muscarinic receptor subtypes of interest (e.g., CHO-K1 cells transfected with human M1-M5 receptors).
2. Incubation:
-
The membranes are incubated with a radiolabeled ligand that binds to the muscarinic receptors (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled antagonist (this compound or atropine).
3. Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conclusion
Both this compound and atropine are effective antagonists of muscarinic receptors in smooth muscle. Atropine is a non-selective antagonist with well-established effects, while this compound shows some preference for M2 and M3 receptors and, due to its quaternary amine structure, has reduced central nervous system penetration. The choice between these agents in a research or clinical setting will depend on the specific application and the desired selectivity and side-effect profile. The experimental protocols outlined in this guide provide a framework for the direct comparison of these and other muscarinic antagonists.
References
An In Vitro Comparative Analysis of Trospium Chloride and Other Quaternary Ammonium Antimuscarinics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of trospium chloride with other prominent quaternary ammonium antimuscarinic agents: ipratropium, tiotropium, and glycopyrrolate. The data presented herein, derived from various scientific studies, focuses on receptor binding affinities and functional antagonism, offering valuable insights for research and development in pharmacology, particularly concerning conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).
Executive Summary
This compound is a non-selective muscarinic antagonist, exhibiting affinity for all five muscarinic receptor subtypes (M1-M5).[1] Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[2] This characteristic is shared with other quaternary ammonium compounds like ipratropium, tiotropium, and glycopyrrolate, which are also employed for their peripheral anticholinergic effects. This guide synthesizes available in vitro data to facilitate a comparative understanding of their pharmacological profiles.
Data Presentation
Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi)
The following table summarizes the negative logarithm of the inhibitory constant (pKi) of this compound and other quaternary ammonium antimuscarinics for the five human muscarinic receptor subtypes (M1-M5). Higher pKi values indicate a higher binding affinity. Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference(s) |
| This compound | 8.9 | 9.3 | 9.4 | 8.8 | 8.7 | [1] |
| Ipratropium | 8.9 | 9.1 | 9.2 | 8.8 | - | [3] |
| Tiotropium | 9.1 | 9.9 | 10.2 | 9.1 | 9.0 | [3] |
| Glycopyrrolate | 9.0 | 8.8 | 9.1 | 8.7 | - |
Data presented is a synthesis from multiple studies and direct comparison should be made with caution.
Table 2: Functional Potency in Detrusor Muscle (pA2)
This table presents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response (pA2) in isolated bladder detrusor muscle preparations. Higher pA2 values indicate greater functional potency in antagonizing agonist-induced contractions.
| Compound | pA2 (vs. Carbachol) | Tissue Source | Reference(s) |
| This compound | 9.1 | Human | |
| Ipratropium | 8.6 | Guinea Pig | |
| Tiotropium | - | - | - |
| Glycopyrrolate | 9.3 | Guinea Pig |
Absence of data is denoted by "-". Data from different species should be compared with caution.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1) stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Radioligand: A radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is used to label the muscarinic receptors.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Tissue Contractility Assay (Organ Bath)
Objective: To assess the functional potency of antimuscarinic drugs in antagonizing agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Strips of bladder detrusor muscle are dissected from animal or human tissue and mounted in an organ bath.
-
Organ Bath Setup: The tissue strips are suspended in a temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously aerated with carbogen (95% O₂, 5% CO₂).
-
Tension Recording: One end of the tissue strip is attached to a fixed point, and the other to an isometric force transducer to record changes in muscle tension.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist, typically carbachol, to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antimuscarinic drug (e.g., this compound) for a predetermined period.
-
Shift in Agonist Response: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is quantified by determining the pA2 value from the parallel rightward shift of the agonist concentration-response curve.
Mandatory Visualization
Caption: M3 muscarinic receptor signaling pathway in smooth muscle.
Caption: Experimental workflow for isolated tissue contractility assay.
References
Safety Operating Guide
Proper Disposal of Trospium Chloride: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of trospium chloride, ensuring compliance with standard laboratory safety protocols and environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
Core Principles of this compound Waste Management
This compound is classified as harmful if swallowed, and can also be harmful in contact with skin or if inhaled[1][2][3]. It is also recognized as being harmful to aquatic life with long-lasting effects[1]. Therefore, proper disposal is critical to prevent human exposure and environmental contamination. Under no circumstances should this compound waste be discharged into sewer systems or disposed of with general domestic waste[4]. All disposal procedures must comply with applicable local, regional, national, and international regulations.
Disposal Procedures for this compound Waste Streams
The appropriate disposal method depends on the form of the waste. The table below summarizes the recommended procedures for different types of this compound waste generated in a laboratory setting.
| Waste Stream | Recommended Disposal Method | Key Handling & Safety Notes |
| Unused/Surplus this compound (Solid) | The preferred method is disposal via a licensed chemical destruction plant or through controlled incineration equipped with an afterburner and flue gas scrubbing. | - Keep the chemical in its original or a suitable, tightly closed, and properly labeled container for disposal.- Do not mix with incompatible materials. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.- Store waste containers in a cool, dry, and well-ventilated area away from ignition sources. |
| Contaminated Lab Materials (e.g., PPE, wipes, glassware) | Materials grossly contaminated with this compound should be collected and disposed of in the same manner as the unused chemical (incineration). | - Collect contaminated solids in a designated, sealed, and clearly labeled hazardous waste container.- For spills, collect material using appropriate methods to avoid dust formation (e.g., sweeping or vacuuming) and place in a suitable container for disposal.- Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol. |
| Empty Containers | Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate must be collected and treated as hazardous chemical waste. | - After triple-rinsing, the "empty" container can be offered for recycling or reconditioning.- Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.- Do not reuse empty containers for any purpose. |
| Solutions of this compound | Aqueous or solvent solutions containing this compound must be collected as hazardous waste. Disposal is typically via high-temperature incineration by a licensed waste disposal company. | - Collect in a dedicated, leak-proof, and sealed container that is compatible with the solvent used.- Do not pour solutions down the drain.- Label the container clearly with "Hazardous Waste" and list all chemical contents, including solvents. |
Detailed Methodology: Spill Cleanup and Decontamination
In the event of a spill, follow these procedural steps to ensure safety and proper containment:
-
Ensure Personnel Safety : Evacuate non-essential personnel. The responder must wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles, and a respirator if dust is generated.
-
Ventilate the Area : Ensure adequate ventilation to avoid inhalation of dust or vapors.
-
Contain the Spill : Prevent further spillage or leakage if it is safe to do so. Stop the material from entering drains or water courses.
-
Collect the Material :
-
For solid spills : Carefully sweep or vacuum the spilled material, avoiding methods that generate dust. Place the collected solid into a suitable, labeled container for hazardous waste disposal.
-
For liquid spills : Absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
-
Decontaminate the Area : Scrub the spill surface and any contaminated equipment with alcohol to remove residual contamination. Collect all cleanup materials (wipes, absorbents) as hazardous waste.
-
Dispose of Waste : Place all collected spill material and contaminated cleaning supplies into a sealed, labeled hazardous waste container and dispose of it according to the procedures outlined in the table above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Trospium Chloride
For Immediate Implementation: Essential Safety and Handling Protocols for Trospium Chloride
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural guidelines is paramount to ensure personal safety and proper disposal.
When handling this compound, a comprehensive approach to personal protective equipment (PPE) is essential to minimize exposure and ensure a safe laboratory environment. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, appropriate PPE must be worn at all times when there is a potential for exposure.
Engineering Controls and Personal Hygiene
Before detailing specific PPE, it is crucial to emphasize the importance of engineering controls and personal hygiene. Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation to minimize the inhalation of dust or aerosols[2]. An accessible safety shower and eye wash station are mandatory in areas where this compound is handled[1].
General hygiene practices are a critical first line of defense. Always wash hands thoroughly after handling the compound, before breaks, and at the end of a work session[1][3]. Avoid eating, drinking, or smoking in laboratory areas.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is recommended to provide comprehensive protection. This includes protection for the eyes, face, hands, and body, as well as respiratory protection when necessary.
Eye and Face Protection: To prevent eye contact with this compound dust or splashes, tightly fitting safety goggles with side-shields are required. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles to provide a full range of protection to the face and eyes. Standard eyeglasses or safety glasses with side shields alone do not offer adequate protection.
Hand Protection: Protective gloves are mandatory when handling this compound to prevent skin contact. While specific permeation data for this compound is not readily available, nitrile gloves are a preferred choice for incidental contact with many chemicals due to their chemical resistance and tendency to visibly tear upon puncture. For handling hazardous drugs, powder-free gloves are recommended to prevent aerosolization of the compound. It is crucial to inspect gloves for any signs of degradation, rips, or punctures before use. Gloves should be changed regularly, approximately every 30 to 60 minutes, and immediately if they become contaminated.
Skin and Body Protection: To protect the skin and body, impervious clothing, such as a lab coat, is required. For more extensive handling procedures, fire/flame resistant and impervious clothing should be worn. Disposable sleeve covers can provide additional protection to the arms. In situations where significant exposure is possible, protective boots may also be necessary.
Respiratory Protection: In cases of brief exposure or low levels of pollution, a respiratory filter device may be sufficient. For more intensive or longer-duration exposure, or if engineering controls are not adequate to control airborne concentrations, a full-face respirator or a self-contained breathing apparatus should be used. The use of a dust respirator is also recommended if dust or aerosols are generated.
Quantitative Data Summary
The following table summarizes the key recommendations for personal protective equipment when handling this compound. As no specific occupational exposure limits have been established by OSHA or NIOSH, adherence to the principle of ALARA (As Low As Reasonably Achievable) is critical.
| PPE Category | Recommendation | Specifications |
| Eye/Face Protection | Safety Goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) approved standards. |
| Face Shield | To be used in conjunction with goggles when there is a risk of splashing. | |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended for incidental contact. Gloves must be inspected prior to use and changed frequently. |
| Skin & Body Protection | Protective Clothing | Impervious lab coat. Fire/flame resistant and impervious clothing for extensive handling. |
| Sleeve Covers & Boots | Recommended for enhanced protection in high-risk scenarios. | |
| Respiratory Protection | Respirator | Use a respiratory filter device for brief exposure. For intensive or prolonged exposure, a full-face respirator or self-contained breathing apparatus is necessary. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for ensuring safety when handling this compound.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this compound with household garbage or allow it to reach the sewage system.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Collect all solid this compound waste, including excess reagent and contaminated disposable labware (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.
-
Contaminated PPE (gloves, disposable lab coats) should be placed in a designated hazardous waste bag.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation and the responsible researcher's name.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
-
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
